molecular formula C13H23NO3 B037594 N-(Cyclohexylcarbonyl)leucine CAS No. 121428-84-0

N-(Cyclohexylcarbonyl)leucine

Cat. No.: B037594
CAS No.: 121428-84-0
M. Wt: 241.33 g/mol
InChI Key: MJOSQGRPLTUAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohexylcarbonyl)leucine is a chemically modified derivative of the essential amino acid L-leucine, designed for advanced biochemical and pharmacological research. This compound is synthesized by introducing a cyclohexylcarbonyl group to the leucine backbone, a modification that may enhance its lipophilicity and potentially improve membrane permeability and metabolic stability compared to the native amino acid. Such characteristics make it a molecule of significant interest for probing metabolic pathways and developing novel research tools. The primary research value of N-(Cyclohexylcarbonyl)leucine is anticipated to lie in the study of branched-chain amino acid (BCAA) metabolism and its downstream effects. Given L-leucine's established role in activating the mTOR signaling pathway—a critical regulator of protein synthesis, cell growth, and proliferation—this derivative may serve as a unique modulator to investigate nuanced aspects of this pathway. Researchers can utilize it to explore its potential influence on cellular processes in areas such as cancer metabolism, where BCAA catabolism is increasingly recognized as a factor in disease progression and immunotherapy response . Furthermore, its structural features make it a candidate for use in peptide synthesis, where the incorporation of a non-natural amino acid can alter the peptide's conformational stability and interaction with biological targets. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostics, therapeutics, or consumption by humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOSQGRPLTUAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923802
Record name N-[Cyclohexyl(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121428-84-0
Record name N-Cyclohexanoylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Cyclohexyl(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of N-(Cyclohexylcarbonyl)leucine Analogs as Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway, represents a key therapeutic target for a range of neurodegenerative disorders. Its inhibition offers a promising strategy to mitigate neurotoxicity by reducing the production of downstream neurotoxic metabolites and concurrently increasing the levels of the neuroprotective kynurenic acid. This guide provides a detailed examination of the structure-activity relationships (SAR) of N-(Cyclohexylcarbonyl)leucine analogs, a promising class of KMO inhibitors. We will delve into the molecular logic underpinning their design, the causal effects of structural modifications on inhibitory potency, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel KMO inhibitors.

Introduction: The Kynurenine Pathway and the Rationale for KMO Inhibition

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals.[1] This pathway is not only crucial for generating NAD+ but also produces a range of neuroactive metabolites. A pivotal enzyme in this pathway is Kynurenine-3-Monooxygenase (KMO), a flavin-dependent monooxygenase located on the outer mitochondrial membrane.[2] KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid (QUIN).[1][3] Both 3-HK and QUIN are implicated in neuronal damage and cell death, contributing to the pathology of several neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's disease.[2][4]

Inhibition of KMO presents a compelling therapeutic strategy. By blocking the conversion of kynurenine to 3-HK, KMO inhibitors can decrease the production of these neurotoxic metabolites.[5] Concurrently, this inhibition shunts the metabolic pathway towards the formation of kynurenic acid (KYNA), a neuroprotective metabolite with antagonist activity at ionotropic glutamate receptors.[4] This dual action of reducing neurotoxins and elevating neuroprotectants makes KMO an attractive target for drug discovery in the field of neurodegeneration.[1]

N-(Cyclohexylcarbonyl)leucine and its analogs have emerged as a promising scaffold for the development of potent and selective KMO inhibitors. This guide will explore the critical structural features of these analogs that govern their inhibitory activity.

The Kynurenine Pathway and KMO Inhibition

The following diagram illustrates the central role of KMO in the kynurenine pathway and the therapeutic intervention point for KMO inhibitors.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN KMO_Inhibitor N-(Cyclohexylcarbonyl)leucine Analogs KMO_Inhibitor->KMO

Figure 1: Simplified Kynurenine Pathway and the site of action for KMO inhibitors.

Core Structure-Activity Relationships of N-(Cyclohexylcarbonyl)leucine Analogs

General Structure:

Figure 2: Core scaffold of N-(Cyclohexylcarbonyl)leucine analogs.

The Cyclohexyl Ring: Lipophilicity and Steric Bulk

The N-acyl group plays a crucial role in occupying a hydrophobic pocket within the KMO active site.

  • Lipophilicity: The cyclohexyl ring provides a significant degree of lipophilicity, which is generally favorable for binding to the hydrophobic active site of KMO. Increasing the lipophilicity of this group can enhance binding affinity, but excessive lipophilicity may negatively impact solubility and pharmacokinetic properties.

  • Steric Bulk: The size and conformation of the cycloalkyl ring are critical. While a cyclooctyl ring in some N-acyl cysteinyl amides has shown increased potency against certain cancer cells, for KMO, the cyclohexyl ring appears to be a good balance of size and conformational flexibility to fit within the active site.[4] Modifications to the ring, such as the introduction of substituents, would need to be carefully considered to avoid steric clashes. For instance, small, lipophilic substituents might be tolerated or even enhance binding, while bulky groups are likely to be detrimental.

The Amide Linker: A Key Hydrogen Bonding Motif

The amide bond is a critical structural feature, likely participating in hydrogen bonding interactions with key residues in the KMO active site. The rigidity of the amide bond also helps to properly orient the cyclohexyl and leucine moieties for optimal binding.

The Leucine Moiety: Specificity and Chirality

The amino acid portion of the molecule is crucial for conferring specificity and making key interactions within the active site.

  • Side Chain: The isobutyl side chain of leucine is likely to fit into a specific hydrophobic sub-pocket. The size and branching of this side chain are important. Analogs with smaller (e.g., alanine) or larger, more linear side chains may exhibit reduced potency.

  • Carboxylic Acid: The terminal carboxylic acid is a key pharmacophoric element. It is likely to form a salt bridge or strong hydrogen bonds with basic residues (e.g., arginine or lysine) in the active site, anchoring the inhibitor. Esterification or amidation of this group would likely lead to a significant loss of activity.

  • Chirality: The stereochemistry of the alpha-carbon of the leucine is critical. Since KMO's natural substrate is L-kynurenine, it is highly probable that the L-enantiomer of the leucine analog will be significantly more potent than the D-enantiomer.

The following table summarizes the expected impact of structural modifications on KMO inhibitory activity.

MoietyModificationExpected Impact on KMO ActivityRationale
Cyclohexyl Ring Substitution with smaller alkyl groupsLikely decreaseReduced hydrophobic interactions.
Substitution with larger cycloalkyl groupsVariable, potentially decreasePotential for steric hindrance in the active site.
Introduction of polar substituentsLikely decreaseReduced hydrophobic interactions.
Amide Linker Replacement with other linkersLikely significant decreaseDisruption of key hydrogen bonding interactions.
Leucine Moiety Variation of the amino acidHighly sensitiveThe isobutyl side chain likely fits a specific hydrophobic pocket.
Esterification of the carboxylic acidSignificant decreaseLoss of a key anchoring interaction (salt bridge/H-bond).
Inversion of stereochemistry (L to D)Significant decreaseThe active site is stereospecific for L-amino acids.

Experimental Protocols

Synthesis of N-(Cyclohexylcarbonyl)-L-leucine

The following is a general, representative protocol for the synthesis of the parent compound. This can be adapted for the synthesis of various analogs.

Step 1: Protection of L-leucine L-leucine is first protected, typically as its methyl or ethyl ester, to prevent self-condensation during the subsequent acylation step.

Step 2: Acylation The protected L-leucine is then acylated with cyclohexanecarbonyl chloride in the presence of a non-nucleophilic base.

Step 3: Deprotection The protecting group is removed to yield the final product.

Synthesis_Workflow Start L-Leucine Step1 Protection (e.g., SOCl2, MeOH) Start->Step1 Protected_Leu L-Leucine Methyl Ester Step1->Protected_Leu Step2 Acylation (Cyclohexanecarbonyl chloride, Base) Protected_Leu->Step2 Protected_Product N-(Cyclohexylcarbonyl)-L-leucine Methyl Ester Step2->Protected_Product Step3 Deprotection (e.g., LiOH, H2O) Protected_Product->Step3 Final_Product N-(Cyclohexylcarbonyl)-L-leucine Step3->Final_Product

Figure 3: General synthetic workflow for N-(Cyclohexylcarbonyl)-L-leucine.

Detailed Protocol:

  • Protection of L-leucine: To a stirred suspension of L-leucine (1.0 eq) in methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to obtain L-leucine methyl ester hydrochloride as a white solid.

  • Acylation: Dissolve L-leucine methyl ester hydrochloride (1.0 eq) in dichloromethane and cool to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of cyclohexanecarbonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-(Cyclohexylcarbonyl)-L-leucine methyl ester.

  • Deprotection: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours. Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure N-(Cyclohexylcarbonyl)-L-leucine.

KMO Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for evaluating the inhibitory potency of the synthesized analogs against human KMO.

Principle: The assay measures the formation of 3-hydroxykynurenine, the product of the KMO-catalyzed reaction. While 3-HK itself is not fluorescent, its formation can be coupled to a secondary reaction that produces a fluorescent signal, or the consumption of NADPH can be monitored by the decrease in its fluorescence. A simpler and more direct method involves measuring the consumption of the cofactor NADPH, which is fluorescent, while its oxidized form, NADP+, is not.

Materials:

  • Recombinant human KMO enzyme

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Test compounds (N-(Cyclohexylcarbonyl)leucine analogs)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control wells, add 2 µL of DMSO.

  • Add 48 µL of a solution containing the KMO enzyme in the assay buffer to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of a solution containing L-kynurenine and NADPH in the assay buffer to each well.

  • Immediately measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm (for NADPH) in kinetic mode for 30-60 minutes.

  • The rate of the reaction is determined from the linear portion of the fluorescence decay curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay_Workflow Start Prepare Reagents Add_Inhibitor Add Test Compound/DMSO to 96-well plate Start->Add_Inhibitor Add_Enzyme Add KMO Enzyme Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Add L-Kynurenine & NADPH Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (Ex: 340 nm, Em: 460 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates & % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Figure 4: Workflow for the KMO fluorescence-based inhibition assay.

Conclusion and Future Directions

N-(Cyclohexylcarbonyl)leucine analogs represent a promising scaffold for the development of novel KMO inhibitors. The key structural features governing their activity are the lipophilic cyclohexyl group, the hydrogen-bonding amide linker, and the stereospecific leucine moiety with its free carboxylic acid. Future research should focus on a systematic SAR exploration of this scaffold, including the synthesis and evaluation of a diverse library of analogs with modifications to each of the three key regions. Such studies will provide a more detailed understanding of the molecular interactions driving KMO inhibition and will guide the rational design of next-generation therapeutics for neurodegenerative diseases with improved potency, selectivity, and pharmacokinetic properties. The development of brain-penetrant KMO inhibitors based on this scaffold is a particularly important goal for achieving therapeutic efficacy in CNS disorders.

References

  • Amin, S. A., et al. (2025). First 4D-QSAR Study of Human Kynurenine 3 Monooxygenase (hKMO) Inhibitors: Integrating Chemical Space Networks and an Explainable Artificial Intelligence Platform for Neurodegenerative Disease Drug Discovery.
  • Amaral, M., et al. (2013). Kynurenine 3-monooxygenase: a new player in neurodegenerative diseases. Journal of Molecular Medicine.
  • Carpenedo, R., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 62(5), 2466–2484.
  • Chen, Y., et al. (2022). Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression. Journal of Cellular Physiology, 237(12), 4339-4355.
  • Giorgini, F., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition.
  • Heyes, M. P., et al. (2021). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Archives of Biochemistry and Biophysics, 704, 108873.
  • Hulme, C., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of Medicinal Chemistry.
  • Ibeanu, G., et al. (2021). Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors. Cancers, 13(22), 5757.
  • Rebai, R., et al. (2024). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Heliyon, 10(9), e29763.
  • Smith, J. R., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273.
  • Töröcsik, B., et al. (2025). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery, 20(9), 1209-1221.

Sources

Physicochemical Properties of N-(Cyclohexylcarbonyl)leucine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of N-(Cyclohexylcarbonyl)leucine , a lipophilic amino acid derivative.

Technical Guide & Whitepaper

Executive Summary

N-(Cyclohexylcarbonyl)leucine (often abbreviated as N-CHC-Leu) is a non-proteinogenic amino acid derivative formed by the acylation of L-leucine with a cyclohexanecarbonyl group. Unlike native leucine, which exists as a zwitterion at physiological pH, N-(Cyclohexylcarbonyl)leucine functions as a free carboxylic acid . The cyclohexyl moiety confers significant lipophilicity, making the compound a critical probe in structure-activity relationship (SAR) studies for membrane transporters, a chiral selector in ligand-exchange chromatography, and a synthetic intermediate for peptidomimetics (e.g., analogs of the meglitinide class of antidiabetic drugs).

This guide provides a comprehensive analysis of its physicochemical behavior, focusing on its transition from a hydrophilic zwitterion to a lipophilic weak acid, and details protocols for its synthesis and characterization.

Chemical Identity & Structural Analysis

The molecule consists of a hydrophobic isobutyl side chain (from leucine) and a bulky, lipophilic cyclohexyl ring attached via an amide bond. This structure eliminates the basicity of the


-amino group.
Attribute Details
IUPAC Name (2S)-2-(cyclohexanecarbonylamino)-4-methylpentanoic acid
Common Name N-(Cyclohexylcarbonyl)-L-leucine
Molecular Formula

Molecular Weight 241.33 g/mol
Stereochemistry L-isomer (S-configuration) is the standard bioactive form.
SMILES CC(C)CO)NC(=O)C1CCCCC1
Key Functional Groups Carboxylic acid (proton donor), Amide (H-bond donor/acceptor), Cyclohexyl (lipophilic domain).
Structural Visualization

The following diagram illustrates the connectivity and the distinct hydrophobic domains of the molecule.

G cluster_0 Hydrophobic Domain 1 cluster_1 Linker cluster_2 Amino Acid Backbone Cyclohexyl Cyclohexyl Ring (Lipophilic Core) Amide Amide Bond (-NH-CO-) Cyclohexyl->Amide Acylation AlphaC Alpha Carbon (Chiral Center S) Amide->AlphaC Isobutyl Isobutyl Side Chain (Hydrophobic Domain 2) AlphaC->Isobutyl Carboxyl Carboxylic Acid (Ionizable Head) AlphaC->Carboxyl

Figure 1: Structural connectivity of N-(Cyclohexylcarbonyl)leucine highlighting the dual hydrophobic domains flanking the polar amide linkage.

Physicochemical Profile

The acylation of the amino group fundamentally alters the solubility and ionization profile compared to free leucine.

Ionization & Acidity (pKa)

Unlike Leucine (pKa₁


 2.3, pKa₂ 

9.6), N-(Cyclohexylcarbonyl)leucine lacks a basic amine.
  • pKa (COOH): 3.8 – 4.2 (Estimated based on N-acyl amino acid analogs).

  • Physiological State: At pH 7.4, the carboxylic acid is deprotonated (

    
    ), forming an anionic surfactant-like species.
    
  • Implication: It does not form a zwitterion. This increases its permeability through lipid membranes in its protonated form (pH < 4) compared to free amino acids.

Lipophilicity (LogP)

The addition of the cyclohexyl group significantly increases lipophilicity.

  • LogP (Predicted): 2.5 – 3.2

  • Comparison: Free Leucine LogP

    
     -1.5.
    
  • Solubility Consequence:

    • Water: Low solubility in acidic form; moderate solubility as a salt (pH > 5).

    • Organic Solvents: Highly soluble in Ethanol, DMSO, Methanol, and Ethyl Acetate.

Summary Data Table
PropertyValue / DescriptionRelevance
Physical State White crystalline powderSolid-state handling
Melting Point 145–155 °C (Typical for N-acyl leucines)Purity characterization
Solubility (Water) < 1 mg/mL (pH 2); > 50 mg/mL (pH 7)Formulation dependency on pH
Solubility (DMSO) > 100 mg/mLStock solution preparation
H-Bond Donors 2 (Amide NH, Acid OH)Receptor binding
H-Bond Acceptors 3 (Amide O, Acid C=O, Acid OH)Solubility in water

Synthesis & Experimental Protocols

Synthesis is typically achieved via the Schotten-Baumann reaction , coupling L-leucine with cyclohexanecarbonyl chloride under basic conditions.

Synthesis Workflow

Reagents: L-Leucine, Cyclohexanecarbonyl chloride, NaOH (aq), HCl (for precipitation).

  • Dissolution: Dissolve L-Leucine (1.0 eq) in 2M NaOH (2.2 eq) at 0°C.

  • Acylation: Dropwise addition of Cyclohexanecarbonyl chloride (1.1 eq) while maintaining pH > 10.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Acidify with 6M HCl to pH 1–2. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Analytical Characterization (Expected Signals)
  • ¹H NMR (DMSO-d₆):

    • 
       12.5 (s, 1H, COOH)
      
    • 
       8.0 (d, 1H, NH-Amide)
      
    • 
       4.3 (m, 1H, 
      
      
      
      -CH)
    • 
       2.1 (m, 1H, Cyclohexyl-CH-CO)
      
    • 
       0.9 (d, 6H, Leucine-CH₃)
      
  • IR Spectrum:

    • 3300 cm⁻¹ (NH stretch)

    • 1710 cm⁻¹ (COOH C=O stretch)

    • 1640 cm⁻¹ (Amide I band)

Applications in Research & Drug Development

Chiral Resolution & Ligand Exchange

N-acyl amino acids, including N-(Cyclohexylcarbonyl)leucine, are used as chiral selectors in Ligand Exchange Chromatography (LEC). The bulky cyclohexyl group provides steric discrimination, enhancing the separation of enantiomers (e.g., resolving D/L amino acids) when coordinated with copper(II) ions in the mobile phase.

Drug Design (Peptidomimetics)

This compound serves as a hydrophobic building block.

  • Meglitinide Analogs: Structurally related to the "glinide" class (e.g., Nateglinide), which targets ATP-sensitive potassium channels. SAR studies use the cyclohexyl group to probe the size limit of the hydrophobic binding pocket.

  • Enzyme Inhibition: N-acylated amino acids are investigated as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in pain signaling. The cyclohexyl tail mimics the lipid chain of endogenous substrates.

Experimental Workflow: Solubility Determination

To validate the compound for biological assays, the following solubility protocol is recommended.

SolubilityProtocol cluster_DMSO Stock Preparation cluster_Aq Aqueous Dilution Start Start: Solid N-CHC-Leu SolventSelect Select Solvent System (DMSO vs. PBS pH 7.4) Start->SolventSelect Step1 Dissolve in DMSO (Target: 100 mM) SolventSelect->Step1 Step2 Vortex & Sonicate (5 mins, RT) Step1->Step2 Check1 Visual Check: Clear Solution? Step2->Check1 Step3 Dilute 1:1000 into PBS Check1->Step3 If Clear Step4 Incubate 37°C, 1 hr Step3->Step4 Check2 Check for Precipitation (Turbidity) Step4->Check2 End Ready for Biological Assay Check2->End Proceed to Assay

Figure 2: Protocol for preparing and validating N-(Cyclohexylcarbonyl)leucine solutions for biological assays.

References

  • General Synthesis of N-Acyl Amino Acids: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Standard Schotten-Baumann protocol reference).
  • Chiral Resolution Applications: Davankov, V. A. (2003). "Chiral selectors with chelating properties in liquid chromatography." Journal of Chromatography A. Link

  • NAAA Inhibitor SAR Studies (Related Structures): Tsuboi, K., et al. (2004).[1] "N-cyclohexanecarbonyl-pentadecylamine: A specific inhibitor of N-acylethanolamine-hydrolyzing acid amidase."[1] Biochemical Journal. Link

  • Physicochemical Properties of N-Acyl Leucines: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for solubility trends of N-acyl amino acids).

Sources

Novel Synthesis Routes for N-Acylated Leucine Derivatives: From Classical Methods to Modern Catalytic and Biocatalytic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylated leucine derivatives represent a class of molecules with significant and expanding importance across the pharmaceutical, cosmetic, and life science industries. From their role as therapeutic agents for neurological disorders to their application as biocompatible surfactants, the demand for efficient, selective, and sustainable synthesis methods is paramount. This technical guide provides a comprehensive overview of the synthetic landscape for N-acylated leucine derivatives. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of classical, modern catalytic, and enzymatic approaches. It offers field-proven insights into the causality behind experimental choices, equipping researchers and drug development professionals with the foundational knowledge required to select, optimize, and innovate in the synthesis of these valuable compounds.

Introduction: The Scientific and Commercial Impetus for N-Acylated Leucine Derivatives

N-acylated amino acids (NAAAs), and specifically N-acylated leucine derivatives, are far more than simple modified biomolecules. They are a versatile class of compounds with a diverse range of applications. In the pharmaceutical realm, N-acetyl-DL-leucine has been used to treat vertigo for decades, and its L-enantiomer is now under intense investigation as a promising therapy for rare neurological conditions, including Niemann-Pick disease type C, GM2 gangliosidoses, and Ataxia-Telangiectasia.[1][2][3][4] The acetylation of leucine fundamentally alters its pharmacokinetic profile, switching its cellular uptake mechanism from the L-type amino acid transporter (LAT1) to organic anion and monocarboxylate transporters, effectively turning it into a prodrug with enhanced therapeutic potential.[1][2][5]

Beyond therapeutics, these molecules are recognized as endogenous signaling lipids, playing roles within the complex endocannabinoidome.[6] In industrial applications, their amphiphilic nature is harnessed to create mild, biodegradable, and skin-friendly surfactants for cosmetics and personal care products.[7][8][9]

This broad utility necessitates robust and adaptable synthetic strategies. The primary challenge in their synthesis lies in the chemoselective formation of an amide bond at the α-amino group of leucine without undesirable side reactions or racemization (unless specifically desired). Historically, this has been achieved through stoichiometric reactions that are often harsh and generate significant waste. The contemporary drive towards "green chemistry" has spurred the development of novel catalytic and biocatalytic methods that offer milder conditions, higher selectivity, and improved sustainability.[9][10] This guide will navigate these synthetic evolution pathways, from foundational chemical methods to the cutting edge of biocatalysis.

Classical Chemical Synthesis: The Foundation

The traditional approaches to N-acylation, while often high-yielding, rely on highly reactive acylating agents and stoichiometric base, presenting challenges related to safety, functional group tolerance, and environmental impact.

The Schotten-Baumann Reaction

This remains one of the most common methods for producing N-acyl amino acids on an industrial scale.[9] The core principle involves the reaction of the amino acid with a highly reactive acyl chloride under alkaline aqueous conditions.[7][11]

Causality and Mechanistic Insight: The reaction is typically performed in a two-phase system (e.g., water and an organic solvent). Leucine is dissolved in the aqueous phase with a base (like NaOH), which serves two purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the HCl byproduct generated during the reaction. The acyl chloride resides in the organic phase and reacts with the leucine anion at the interface. The use of a strong base and a highly reactive acylating agent drives the reaction to completion but also makes it non-selective and can lead to hydrolysis of the acyl chloride as a competing side reaction.

Schotten_Baumann_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Leucine Leucine Leucine_Anion Leucine Anion (Nucleophile) Leucine->Leucine_Anion Deprotonation NaOH NaOH Acyl_Chloride R-COCl (Acylating Agent) Leucine_Anion->Acyl_Chloride Nucleophilic Attack (at interface) Product_Salt N-Acyl Leucine Salt Final_Product Final N-Acyl Leucine Product Product_Salt->Final_Product Acidification (e.g., HCl) Acyl_Chloride->Product_Salt Forms Amide Bond + HCl (neutralized)

Caption: General workflow for the Schotten-Baumann N-acylation reaction.

Acylation with Acetic Anhydride

For the synthesis of N-acetyl leucine, acetic anhydride is a widely used and effective acylating agent.[12] This method is particularly relevant for the production of N-acetyl-DL-leucine, as the conditions can be tuned to induce racemization.[12][13]

Causality and Mechanistic Insight: The reaction proceeds by the nucleophilic attack of the leucine's amino group on one of the carbonyl carbons of acetic anhydride. The process is often carried out in the presence of a base. For racemization, heating the N-acetyl-L-leucine product with acetic anhydride in the presence of a base can facilitate the formation of an azlactone intermediate, which readily racemizes before hydrolysis back to the N-acetyl-DL-leucine.[12][14] This is a key example where a lack of stereocontrol is a desired process outcome.

Featured Protocol 1: Synthesis of N-(2-Furoyl)-L-leucine via Schotten-Baumann Reaction

This protocol is adapted from established Schotten-Baumann procedures for N-acylation.[11]

  • 1. Dissolution: Dissolve L-leucine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with stirring in an ice bath.

  • 2. Acylation: Slowly add 2-furoyl chloride (1.1 eq), either neat or dissolved in a suitable organic solvent (e.g., diethyl ether), to the chilled aqueous solution over 30-60 minutes. Maintain vigorous stirring to ensure mixing of the two phases.

  • 3. Reaction: Allow the reaction to stir for an additional 2-3 hours, letting it gradually warm to room temperature.

  • 4. Workup: Transfer the reaction mixture to a separatory funnel. If an organic solvent was used, separate the layers and wash the aqueous layer with fresh organic solvent to remove any unreacted 2-furoyl chloride or 2-furoic acid.

  • 5. Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. The N-(2-Furoyl)-L-leucine product should precipitate as a solid.

  • 6. Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Modern Catalytic Approaches: Towards Greener and Milder Synthesis

Modern synthetic chemistry prioritizes efficiency and sustainability. Catalytic methods reduce waste by using substoichiometric amounts of a catalyst to facilitate the reaction, often under milder conditions than classical approaches.

Ester Amidation with Alkoxide Catalysis

A significant improvement over the use of acyl chlorides is the use of esters, such as fatty acid methyl esters, as the acyl source.[7] These reactions require a catalyst to proceed efficiently.

Causality and Mechanistic Insight: Alkali metal alkoxides, such as sodium methoxide, are effective catalysts for this transformation.[15][16] The alkoxide catalyst deprotonates the amino group of the leucine salt, generating a potent nucleophile. This nucleophile then attacks the carbonyl of the ester, proceeding through a tetrahedral intermediate to form the amide bond and release the alcohol. We have found that applying moderate pressure (e.g., >5 psig) can be crucial for achieving high conversions and good yields by shifting the equilibrium towards the product.[16]

Ester_Amidation_Cycle Leucine_Salt Leucine Salt Leucine_Anion Leucine Anion Leucine_Salt->Leucine_Anion Deprotonation Alkoxide NaOCH3 (Catalyst) Alkoxide->Leucine_Salt Methanol CH3OH Ester R'-COOCH3 (Acyl Source) Leucine_Anion->Ester Nucleophilic Attack Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int Tetrahedral_Int->Alkoxide Regenerates Catalyst Product N-Acyl Leucine Product Tetrahedral_Int->Product Collapse

Caption: Catalytic cycle for alkoxide-mediated N-acylation using an ester.

Emerging Catalytic Systems

The field is continuously evolving with novel catalysts that offer unique advantages.

  • Acid Catalysis: Recent reports demonstrate that simple acetic acid can catalyze the N-acylation of amines using esters like ethyl acetate as both the acyl source and solvent. This approach represents a cheap, simple, and green method for amide synthesis.[17]

  • Organocatalysis: For highly specialized applications requiring precise stereocontrol, chiral organocatalysts are at the forefront. For example, chiral isothiourea catalysts have been used for the atropenantioselective N-acylation to construct axially chiral compounds, a strategy that could be adapted for complex leucine derivatives.[18]

Data Summary: Comparison of Chemical Synthesis Methods
MethodAcylating AgentCatalyst/ReagentConditionsAdvantagesDisadvantages
Schotten-Baumann Acyl ChlorideStoichiometric NaOHAqueous, 0°C to RTHigh yield, well-establishedHarsh, uses hazardous reagents, generates waste
Anhydride Acylation Acetic AnhydrideBase (e.g., NaOH)Aqueous, can be heatedEffective for acetylation, allows for racemizationLess atom-economical than direct acylation
Ester Amidation Alkyl EsterCatalytic Alkoxide (e.g., NaOMe)Elevated temp. & pressureMilder acyl source, good for long chainsRequires catalyst, may need pressure
Acid-Catalyzed Alkyl EsterCatalytic Acetic Acid80-120 °CGreen, inexpensive catalystRequires elevated temperatures

Enzymatic Synthesis: The Green Chemistry Frontier

Biocatalysis offers an elegant and powerful alternative to traditional chemical synthesis, characterized by unparalleled selectivity under mild, environmentally friendly conditions.[19] For N-acylated leucine derivatives, enzymes can overcome key challenges like chemoselectivity and the preservation of stereochemistry.[10]

Hydrolases in Reverse: Lipases and Aminoacylases

The most common enzymatic strategy employs hydrolases—such as lipases, proteases, or aminoacylases—to operate in reverse, forming amide bonds instead of cleaving them.[20]

Causality and Mechanistic Insight: In a low-water environment (often an organic solvent), the thermodynamic equilibrium shifts from hydrolysis to synthesis. The reaction proceeds via a two-step mechanism. First, the fatty acid acylates a residue (typically serine) in the enzyme's active site, forming a covalent acyl-enzyme intermediate and releasing a water molecule. Second, the amino group of leucine acts as a nucleophile, attacking the intermediate to form the N-acyl leucine product and regenerate the free enzyme.[20] Studies using aminoacylases from Streptomyces ambofaciens have shown excellent catalytic performance for the acylation of various amino acids, with leucine being one of the preferentially acylated substrates.[8]

Lipase_Mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Aminolysis Enzyme Enzyme (E-OH) AcylEnzyme Acyl-Enzyme Intermediate (E-O-COR) Enzyme->AcylEnzyme + H2O FattyAcid Fatty Acid (R-COOH) FattyAcid->AcylEnzyme AcylEnzyme->Enzyme Regeneration Product N-Acyl Leucine AcylEnzyme->Product Nucleophilic Attack Leucine Leucine (Leu-NH2) Leucine->Product

Caption: General mechanism of hydrolase-catalyzed N-acylation.

ATP-Dependent Pathways

A different class of enzymes utilizes the chemical energy of adenosine triphosphate (ATP) to activate the carboxylic acid for amidation.[20]

Causality and Mechanistic Insight: These acyl-adenylating enzymes first react the fatty acid with ATP to form a highly activated acyl-adenylate intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of leucine, forming the desired amide bond.[20][21] This biological strategy is analogous to using activating agents in chemical synthesis but occurs in a single enzymatic pot.

Featured Protocol 2: Enzymatic Synthesis of N-Lauroyl-Leucine

This protocol is a representative procedure based on the use of aminoacylases or lipases in an aqueous or biphasic system.[8]

  • 1. Buffer Preparation: Prepare a suitable buffer solution (e.g., Tris-HCl, pH 7.5-8.5). The addition of a metal cofactor like Co²⁺ can significantly increase the reaction rate for some aminoacylases.[8]

  • 2. Substrate Dissolution: Dissolve L-leucine (1.0 eq) in the buffer. Lauric acid (1.0-1.5 eq) can be added directly or as a salt. The use of a co-solvent may be necessary to improve the solubility of the fatty acid.

  • 3. Enzyme Addition: Add the selected enzyme (e.g., immobilized lipase or aminoacylase from S. ambofaciens) to the reaction mixture. Immobilized enzymes are preferred as they can be easily recovered and reused.

  • 4. Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with constant shaking for 24-72 hours. Monitor the reaction progress using TLC or HPLC.

  • 5. Enzyme Removal: If using an immobilized enzyme, remove it by filtration. If using a free enzyme, it can be denatured by heat or pH change followed by centrifugation.

  • 6. Product Isolation: Acidify the supernatant to pH 2-3 with HCl to precipitate the N-lauroyl-leucine. Collect the product by filtration or extraction with an organic solvent, followed by solvent evaporation.

The Crucial Link: How Synthesis Dictates Application

The choice of synthetic route directly impacts the viability of N-acylated leucine derivatives for their intended application. The case of N-acetyl-leucine provides a compelling illustration of this link.

The N-Acetyl-Leucine Case Study: A Switch in Biological Transport

Leucine, an essential amino acid, is primarily transported into cells via the high-affinity L-type amino acid transporter 1 (LAT1). However, the simple act of N-acetylation dramatically alters this. N-acetyl-leucine is no longer a substrate for LAT1. Instead, it is recognized and transported by the monocarboxylate transporter 1 (MCT1) and organic anion transporters (OAT1 and OAT3).[1]

Why this matters:

  • Pharmacokinetics: MCT1 is ubiquitously expressed and has different kinetic properties than LAT1. This switch in transporters governs the absorption, distribution, and cellular uptake of the drug, allowing it to bypass the rate-limiting step of LAT1 transport that controls leucine-mediated signaling (like mTOR activation).[1][22]

  • Prodrug Strategy: Once inside the cell, N-acetyl-leucine is metabolized back to leucine, delivering the active amino acid.[2] This makes N-acetyl-leucine a highly effective prodrug.

  • Synthetic Implication: For this therapeutic use, the synthesis of N-acetyl-DL-leucine (the racemic form) is often employed.[1][12] This means that synthetic methods which either start from racemic leucine or include an efficient racemization step are highly valuable and cost-effective.[13][14]

Transporter_Switch cluster_transport Cellular Uptake Mechanisms Leucine L-Leucine Zwitterion at pH 7.4 LAT1 LAT1 Transporter Leucine->LAT1 Primary Route NALL N-Acetyl-L-Leucine Anion at pH 7.4 NALL->LAT1 Transport Blocked MCT1_OAT MCT1 / OAT1 / OAT3 Transporters NALL->MCT1_OAT Primary Route Cell Intracellular Space LAT1->Cell MCT1_OAT->Cell

Caption: Acetylation switches leucine's transporter from LAT1 to MCT1/OATs.

Conclusion and Future Outlook

The synthesis of N-acylated leucine derivatives has progressed from reliance on classical, stoichiometric methods to a more sophisticated landscape of catalytic and biocatalytic strategies. While the Schotten-Baumann reaction remains an industrial workhorse, its environmental footprint is driving the adoption of greener alternatives. Ester amidation using recoverable catalysts and, most notably, enzymatic routes, are setting new standards for selectivity and sustainability.

The future of this field will likely focus on:

  • Enzyme Engineering: Developing more robust, efficient, and cost-effective biocatalysts through protein engineering and immobilization techniques.

  • Flow Chemistry: Adapting these synthesis routes to continuous flow processes, which can offer enhanced safety, scalability, and control over reaction parameters.

  • Hybrid Methodologies: Combining the best of chemical and enzymatic catalysis (chemo-enzymatic processes) to create novel and highly efficient synthetic pathways.

For researchers and developers, understanding the full spectrum of these synthetic tools—from the brute force of acyl chlorides to the surgical precision of enzymes—is essential for innovating and successfully bringing to market the next generation of products based on N-acylated leucine derivatives.

References

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024). Organic Letters. Retrieved February 13, 2026, from [Link]

  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (2025). Chemistry – A European Journal. Retrieved February 13, 2026, from [Link]

  • CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. (2025). Regeneron ISEF. Retrieved February 13, 2026, from [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). ChemBioChem. Retrieved February 13, 2026, from [Link]

  • Method for the N-acylation of aminocarboxylic acids. (1983). Google Patents.
  • N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. (2020). Enzyme and Microbial Technology. Retrieved February 13, 2026, from [Link]

  • The Preparation of Long Chain N-Acylamino Acids. (1955). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

  • Process for preparing n-acyl amino acid salts. (2015). Google Patents.
  • Amino acids: Building blocks for the synthesis of greener amphiphiles. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Acetylation turns leucine into a drug by membrane transporter switching. (2021). Communications Biology. Retrieved February 13, 2026, from [Link]

  • Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its Therapeutic Implications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]

  • N-Acetyl-Leucine - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved February 13, 2026, from [Link]

  • Method for preparing N-acetyl-DL-leucine. (n.d.). Patsnap Eureka. Retrieved February 13, 2026, from [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2020). Biomolecules. Retrieved February 13, 2026, from [Link]

  • The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. (1951). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

  • Process for racemisation and acetylation of leucine. (2012). Google Patents.
  • Green Chemistry. (2022). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. (2026). Organic & Biomolecular Chemistry. Retrieved February 13, 2026, from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). Frontiers in Molecular Biosciences. Retrieved February 13, 2026, from [Link]

  • Chemical structures of leucine derivatives used in this study. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Chemoselective Acylation of Nucleosides. (2022). Chemistry – A European Journal. Retrieved February 13, 2026, from [Link]

  • Double-Edge Effects of Leucine on Cancer Cells. (2024). International Journal of Molecular Sciences. Retrieved February 13, 2026, from [Link]

  • N-Acetyl-L-Leucine in GM2 Gangliosidoses. (2023). YouTube. Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

Application Note: A High-Throughput Screening Cascade for the Functional Characterization of N-(Cyclohexylcarbonyl)leucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities

The discovery of novel bioactive small molecules is the cornerstone of modern drug development. High-throughput screening (HTS) serves as the engine for this discovery process, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate biological targets and pathways.[1][2][3] This application note presents a comprehensive, multi-tiered screening strategy for the functional characterization of a novel compound, N-(Cyclohexylcarbonyl)leucine. Given the absence of established biological targets for this molecule, our approach is designed to cast a wide net, employing a combination of biochemical and cell-based assays to elucidate its potential mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. It provides a strategic framework and detailed protocols for a systematic investigation, beginning with broad primary screens and progressing through rigorous secondary and counter-screens to ensure the identification of validated, actionable hits.[2][4]

Physicochemical Properties of N-(Cyclohexylcarbonyl)leucine

A foundational understanding of the test compound's properties is critical for robust assay design. The following table summarizes the predicted characteristics of N-(Cyclohexylcarbonyl)leucine.

PropertyValueSource
Molecular FormulaC13H23NO3ChemDraw Prediction
Molecular Weight241.33 g/mol ChemDraw Prediction
Predicted LogP2.8ChemDraw Prediction
Predicted SolubilityLow aqueous solubilityStructure-based prediction

Note: As N-(Cyclohexylcarbonyl)leucine is a novel compound, these properties are predicted. Empirical determination of solubility and stability in assay buffers is a mandatory preliminary step.

A Strategic Approach to Target Discovery

For a novel compound with no known biological activity, a parallel screening approach is recommended to maximize the probability of identifying a target. This application note details three complementary screening campaigns:

  • Biochemical Screening: To identify direct interactions with specific molecular targets, focusing on well-established enzyme classes.[1][5]

  • Protein-Protein Interaction (PPI) Screening: To discover modulators of complex biological pathways.

  • Phenotypic Screening: To identify compounds that induce a desired cellular phenotype, without a priori knowledge of the target.[6][7]

This multi-pronged strategy provides a holistic view of the compound's bioactivity, from direct molecular interactions to its effects within a cellular context.

Experimental Workflow for HTS Target Identification

HTS_Workflow cluster_prep Compound & Assay Preparation cluster_primary Primary Screening cluster_analysis Hit Identification cluster_validation Hit Validation & Characterization Compound N-(Cyclohexylcarbonyl)leucine Solubility & Stability Testing AssayDev Assay Development & Miniaturization (384-well) Compound->AssayDev BiochemScreen Biochemical Screen (e.g., TR-FRET Kinase Assay) AssayDev->BiochemScreen PPIScreen PPI Screen (e.g., AlphaScreen) AssayDev->PPIScreen PhenoScreen Phenotypic Screen (High-Content Imaging) AssayDev->PhenoScreen DataAnalysis Data Analysis (Z-score, % Inhibition) BiochemScreen->DataAnalysis PPIScreen->DataAnalysis PhenoScreen->DataAnalysis HitSelection Hit Selection & Triage DataAnalysis->HitSelection SecondaryAssay Secondary Assays (Dose-Response) HitSelection->SecondaryAssay CounterScreen Counter-Screens (Assay Interference) SecondaryAssay->CounterScreen OrthoAssay Orthogonal Assays (e.g., DSF, SPR) CounterScreen->OrthoAssay Mechanism Mechanism of Action Studies OrthoAssay->Mechanism

Caption: High-throughput screening cascade for a novel compound.

Part 1: Biochemical Screening for Enzyme Modulators

Biochemical assays provide a direct measure of a compound's effect on a purified biological target, making them a robust starting point for target identification.[8][9] We will focus on a kinase assay as a representative example, given their importance as drug targets.[1]

Primary Screen: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for HTS, minimizing interference from compound fluorescence and scattered light.[10][11][12][13][14]

Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A europium-labeled antibody binds to the phosphorylated peptide, bringing it into close proximity with an acceptor-labeled substrate. Excitation of the europium donor results in energy transfer to the acceptor, generating a signal that is proportional to kinase activity.

TR_FRET_Kinase cluster_inactive No Kinase Activity / Inhibition cluster_active Kinase Activity Excitation1 Excitation (340 nm) Donor1 Eu-Ab Excitation1->Donor1 NoFRET No FRET (Donor Emission at 615 nm) Donor1->NoFRET Substrate1 Substrate-Acceptor Excitation2 Excitation (340 nm) Donor2 Eu-Ab Excitation2->Donor2 Kinase Kinase + ATP Substrate2 Substrate-Acceptor Kinase->Substrate2 Phosphorylation PhosphoSubstrate P-Substrate-Acceptor FRET FRET Occurs (Acceptor Emission at 665 nm) PhosphoSubstrate->FRET Energy Transfer Donor2->PhosphoSubstrate Binding

Caption: Principle of the AlphaScreen PPI assay.

Protocol:

  • Compound Dispensing: Dispense 100 nL of N-(Cyclohexylcarbonyl)leucine and controls into a 384-well plate.

  • Protein Addition: Add 5 µL of each tagged protein to the wells. Incubate for 30 minutes.

  • Bead Addition: Add 10 µL of a mixture of donor and acceptor beads.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

Secondary Screen: Orthogonal Biophysical Assay

Hits from the AlphaScreen are validated using a label-free, orthogonal method such as Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) to confirm direct binding. [15][16][17][18][19][20][21][22][23] DSF Protocol:

  • Mix one of the target proteins with a fluorescent dye (e.g., SYPRO Orange).

  • Add N-(Cyclohexylcarbonyl)leucine at various concentrations.

  • Use a real-time PCR instrument to gradually increase the temperature and monitor protein unfolding by measuring fluorescence. [15]4. A shift in the melting temperature (Tm) indicates compound binding and protein stabilization. [18]

Counter-Screen: Bead-Based Counter Assay

To identify compounds that interfere with the AlphaScreen chemistry, a bead-only assay is performed.

Protocol:

  • Mix donor and acceptor beads in the absence of the target proteins.

  • Add N-(Cyclohexylcarbonyl)leucine.

  • A change in signal indicates interference with the bead chemistry.

Part 3: Phenotypic Screening with High-Content Imaging

Phenotypic screening identifies compounds that produce a desired change in cell morphology or function. [6][7][24][25][26]This approach is powerful for discovering first-in-class medicines.

Primary Screen: Cell Painting Assay

The Cell Painting assay uses a cocktail of fluorescent dyes to stain multiple cellular compartments, allowing for the extraction of hundreds of morphological features.

Protocol:

  • Cell Plating: Plate a suitable cell line (e.g., U2OS) in 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with N-(Cyclohexylcarbonyl)leucine (e.g., at 10 µM) for 24-48 hours.

  • Staining: Stain cells with a cocktail of dyes for nucleus, cytoplasm, mitochondria, cytoskeleton, etc.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to extract morphological features and compare the profile of N-(Cyclohexylcarbonyl)leucine-treated cells to controls.

Secondary Screen: Target Deconvolution

Identifying the molecular target responsible for a phenotypic hit is a significant challenge. A common strategy is to use affinity-based proteomics.

Protocol (Conceptual):

  • Synthesize an analog of N-(Cyclohexylcarbonyl)leucine with a linker for immobilization on beads.

  • Incubate the immobilized compound with cell lysate.

  • Elute bound proteins and identify them using mass spectrometry.

Counter-Screen: Cytotoxicity Assay

It is essential to distinguish specific phenotypic changes from general cytotoxicity.

Protocol:

  • Treat cells with a range of concentrations of N-(Cyclohexylcarbonyl)leucine.

  • After the incubation period, add a viability reagent (e.g., CellTiter-Glo).

  • Measure the signal (luminescence) to determine the concentration at which the compound is toxic to the cells.

Data Analysis and Hit Selection

For each primary screen, raw data should be normalized, and a robust statistical parameter such as the Z-score or Strictly Standardized Mean Difference (SSMD) should be calculated to identify hits. [27][28][29][30][31]A common hit selection threshold is a Z-score > 3 or < -3.

ParameterFormulaInterpretation
Z-score (x - µ) / σHow many standard deviations a data point is from the mean.
Percent Inhibition 100 * (1 - (sample - pos_ctrl) / (neg_ctrl - pos_ctrl))Normalizes the data relative to positive and negative controls.

Conclusion

The journey of a novel compound from the bench to the clinic begins with a thorough and systematic characterization of its biological activity. The integrated HTS cascade presented in this application note provides a robust framework for elucidating the mechanism of action of N-(Cyclohexylcarbonyl)leucine. By combining target-based and phenotypic screening approaches, researchers can efficiently identify and validate hits, paving the way for subsequent lead optimization and preclinical development. This strategic approach maximizes the potential for discovery while incorporating rigorous validation steps to ensure the scientific integrity of the findings.

References

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]

  • Badr, N. (2014). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 1098, 89-98. [Link]

  • Bardy, C., et al. (2022). Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model. ACS Chemical Neuroscience, 13(10), 1505-1516. [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Chen, Y., & Dong, M. (2021). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Methods in Molecular Biology, 2213, 183-186. [Link]

  • Giannetti, A. M. (2011). From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 169-218. [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Retrieved from [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • Wikipedia. (2023). Time-resolved fluorescence energy transfer. Retrieved from [Link]

  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved from [Link]

  • Google Research. (n.d.). Improving Phenotypic Measurements in High-Content Imaging Screens. Retrieved from [Link]

  • Agilent. (n.d.). TR-FRET. Retrieved from [Link]

  • TA Instruments. (2024). Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. Retrieved from [Link]

  • DCReport. (2024). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

  • AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]

  • IRBM. (n.d.). High Content Screening. Retrieved from [Link]

  • Janzen, W. P., et al. (2011). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Methods in Molecular Biology, 795, 249-261. [Link]

  • Wu, G., & Liu, Z. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1888, 285-293. [Link]

  • Protein Stable. (n.d.). Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Science and Technology of Assay Development. (2024). On HTS: Hit Selection. Retrieved from [Link]

  • Evotec. (n.d.). Biochemical Assay Services. Retrieved from [Link]

  • Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Retrieved from [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Technology Networks. (2023). High-throughput screening: accelerating drug discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert biochemical assays for drug discovery success. Retrieved from [Link]

  • Patsnap Synapse. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Huynh, K., & Partch, C. L. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biological Chemistry, 401(2), 177-192. [Link]

  • BMG LABTECH. (n.d.). Detection of tyrosine kinase activity in AlphaScreen mode. Retrieved from [Link]

  • Berthold Technologies. (n.d.). AlphaScreen®. Retrieved from [Link]

  • ResearchGate. (2022). Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model. Retrieved from [Link]

  • Broad Institute. (n.d.). High-Content Imaging & Phenotypic Screening. Retrieved from [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]

  • Nicoya Lifesciences. (2023). SPR applications in early drug discovery. Retrieved from [Link]

  • Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Pharmacogenomics & Pharmacoproteomics, 4(3). [Link]

  • Kassner, P. D. (2008). Discovery of Novel Targets with High Throughput RNA Interference Screening. Combinatorial Chemistry & High Throughput Screening, 11(3), 181-189. [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Hit selection. Retrieved from [Link]

  • Boutros, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e127. [Link]

  • News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening. Retrieved from [Link]

  • Uddin, M. J., & Ahn, S. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8756. [Link]

  • Wang, Y., et al. (2023). High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System. International Journal of Molecular Sciences, 24(8), 7549. [Link]

  • An, F., & Tolliday, N. (2010). Cell-based Assays for High-Throughput Screening. Molecular Biotechnology, 45(2), 180-186. [Link]

  • Glick, M., et al. (2011). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Biomolecular Screening, 16(2), 200-210. [Link]

  • Luo, Y., et al. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 172(3), 1038-1046. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Optimizing the Hit-to-Lead Process Using SPR Analysis. Drug Discovery Today, 12(15-16), 649-658. [Link]

Sources

Application Notes & Protocols: N-(Cyclohexylcarbonyl)leucine for Studying Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(Cyclohexylcarbonyl)leucine (CH-Leu) in the study of protein-ligand interactions. N-acyl amino acids, including CH-Leu, represent a class of molecules with significant biological relevance, acting as signaling molecules and potential therapeutic agents. Understanding their interaction with protein targets is crucial for elucidating biological pathways and for the rational design of novel drugs. This guide moves beyond standard protocols to explain the underlying principles of key biophysical techniques, enabling users to design robust experiments, troubleshoot effectively, and interpret data with confidence. We present detailed, field-proven protocols for Thermal Shift Assays (TSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR), tailored for the characterization of CH-Leu binding to its protein partners.

Introduction: The Significance of N-(Cyclohexylcarbonyl)leucine

N-(Cyclohexylcarbonyl)leucine is a derivative of the essential branched-chain amino acid, L-leucine. Leucine itself is not merely a building block for proteins; it is a critical signaling molecule that regulates metabolism and protein synthesis, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway[1][2][3]. The addition of the N-cyclohexylcarbonyl group modifies the physicochemical properties of the parent amino acid, creating a non-proteinogenic amino acid (NPAA) with altered hydrophobicity and steric profile[4][5]. Such modifications can fundamentally alter how the molecule interacts with protein binding pockets, potentially leading to novel biological activities and improved drug-like properties[4][6].

The study of compounds like CH-Leu is paramount in drug discovery. For instance, the related molecule N-acetyl-L-leucine is under investigation for its therapeutic potential in neurological conditions, believed to act by modulating cellular pH via monocarboxylate transporters and regulating autophagy through the mTORC1 pathway[7][8]. Similarly, N-palmitoyl-l-leucine has been identified as an inhibitor of the human spliceosome assembly[9]. These examples underscore the importance of characterizing the direct physical interactions between N-acyl amino acids and their protein targets to validate mechanisms of action and guide lead optimization. This guide provides the foundational biophysical methodologies to achieve this.

Biophysical Characterization: Choosing the Right Tool

A multi-faceted approach is essential for a comprehensive understanding of protein-ligand interactions. No single technique provides all the necessary information. Here, we focus on a trio of powerful, complementary methods.

  • Thermal Shift Assay (TSA): A high-throughput screening method to rapidly identify binding partners and optimal buffer conditions by measuring changes in protein thermal stability upon ligand binding.

  • Isothermal Titration Calorimetry (ITC): The gold standard for determining the complete thermodynamic profile of an interaction, providing direct measurement of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR): A sensitive, label-free technique for real-time analysis of binding kinetics, yielding association (kon) and dissociation (koff) rate constants.

The logical workflow for characterizing a novel interaction with CH-Leu often starts with TSA for initial hit identification and condition screening, followed by ITC for thermodynamic validation and SPR for a detailed kinetic analysis.

Protocol 1: Thermal Shift Assay (TSA / DSF)

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess protein stability. The principle is that ligand binding typically stabilizes a protein's folded state, resulting in an increase in its melting temperature (Tm). The assay monitors protein unfolding in real-time as the temperature increases, using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein, causing an increase in fluorescence[10][11][12].

Causality Behind Experimental Choices:
  • Why SYPRO Orange? This dye has low basal fluorescence in aqueous solution but becomes highly fluorescent in a nonpolar environment, making it an excellent reporter for protein unfolding as the hydrophobic core becomes solvent-exposed[12][13].

  • Why a qPCR Instrument? Real-time PCR machines provide precise temperature ramping and sensitive fluorescence detection across a 96- or 384-well plate, enabling high-throughput screening of various conditions (e.g., different CH-Leu concentrations, pH, salt concentrations) simultaneously[10][11].

Experimental Workflow Diagram

TSA_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis P1 Prepare Protein Stock (e.g., 1-2 mg/mL) P4 Aliquot Buffer/Ligand/ Protein/Dye into Plate P1->P4 P2 Prepare Ligand Stock (CH-Leu in DMSO/Buffer) P2->P4 P3 Prepare 10x SYPRO Orange P3->P4 R1 Place Plate in qPCR Instrument P4->R1 Seal Plate R2 Run Melt Protocol (e.g., 25°C to 95°C, 1°C/min ramp) R1->R2 A1 Generate Melt Curves (Fluorescence vs. Temp) R2->A1 Collect Data A2 Calculate First Derivative (-dF/dT) A1->A2 A3 Determine Tm (Peak of Derivative) A2->A3 A4 Calculate ΔTm (Tm_ligand - Tm_apo) A3->A4

Caption: Workflow for Thermal Shift Assay (TSA).

Step-by-Step Methodology
  • Reagent Preparation:

    • Protein Solution: Prepare the target protein at a final concentration of 2-5 µM. The buffer should be optimized for protein stability; if unknown, screen a range of pH and salt conditions.

    • CH-Leu Stock: Prepare a 10 mM stock solution of N-(Cyclohexylcarbonyl)leucine in a suitable solvent (e.g., DMSO). Create a dilution series to test final ligand concentrations from 1 µM to 100 µM. Note: Keep the final DMSO concentration below 2% (v/v) to avoid protein destabilization.

    • SYPRO Orange Dye: Prepare a 200x working stock by diluting the 5000x commercial stock in DI water[10].

  • Plate Setup (96-well PCR plate):

    • Prepare a master mix for each condition to ensure consistency. A typical 20 µL reaction is as follows:

      • 14 µL Buffer + Protein

      • 2 µL CH-Leu dilution (or solvent control)

      • 4 µL of 5x SYPRO Orange dye

    • Include controls:

      • Apo Protein Control: Protein + Dye + Solvent (no CH-Leu).

      • Buffer Control: Buffer + Dye (no protein).

    • Prepare each condition in triplicate[10].

    • Seal the plate securely with optical sealing film.

  • Instrument Protocol (Real-Time PCR System):

    • Set the instrument to collect fluorescence data using a channel appropriate for SYPRO Orange (e.g., ROX or FAM channel).

    • Program the temperature protocol:

      • Equilibration: Hold at 25°C for 60 seconds.

      • Melt Curve: Ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute, acquiring data at each step[11].

  • Data Analysis:

    • Plot the raw fluorescence intensity versus temperature. A sigmoidal curve should be observed.

    • Calculate the first derivative of the melting curve (-d(Fluorescence)/dT). The peak of this derivative plot corresponds to the Tm[13].

    • Calculate the thermal shift (ΔTm) = Tm (with CH-Leu) - Tm (Apo control). A positive ΔTm indicates stabilizing binding.

Expected Data
Condition[CH-Leu] (µM)Tm (°C)ΔTm (°C)
Apo Control052.3 ± 0.20.0
Test 11054.8 ± 0.3+2.5
Test 25057.1 ± 0.2+4.8
Test 310057.5 ± 0.3+5.2
(Note: Data are illustrative and will vary by protein-ligand system.)

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event[14][15]. By titrating a ligand (CH-Leu) into a solution of the target protein, a complete thermodynamic profile of the interaction can be determined in a single experiment, making it the gold standard for binding analysis[14][16].

Causality Behind Experimental Choices:
  • Why Direct Heat Measurement? Heat change is a near-universal property of chemical reactions, making ITC a label-free and solution-based technique that does not require modification of the interactants. It provides the true in-solution binding parameters[17].

  • Why Titration? A titration experiment allows for the determination of the binding isotherm. As the protein becomes saturated with the ligand, the heat change per injection diminishes, allowing for the fitting of a binding model to extract affinity (Kd) and stoichiometry (n)[14].

Experimental Workflow Diagram

ITC_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis P1 Dialyze Protein & Ligand in Identical Buffer P2 Degas Both Samples P1->P2 P3 Determine Accurate Concentrations P2->P3 R1 Load Protein into Sample Cell P3->R1 R2 Load CH-Leu into Injection Syringe P3->R2 R3 Equilibrate System at Desired Temp. R1->R3 R2->R3 R4 Perform Titration (e.g., 20-30 injections) R3->R4 A1 Integrate Raw Heat Bursts per Injection R4->A1 Collect Data A2 Plot Heat vs. Molar Ratio A1->A2 A3 Fit to Binding Model (e.g., One-Site) A2->A3 A4 Determine Kd, n, ΔH, ΔS A3->A4

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Methodology
  • Sample Preparation (Critical Step):

    • Buffer Matching: Dialyze both the protein and the CH-Leu solution extensively against the same final buffer. Mismatched buffers will generate large heats of dilution, obscuring the binding signal.

    • Concentrations: Optimal concentrations depend on the expected Kd. A general guideline is to have the protein concentration in the cell be 10-100x the expected Kd, and the CH-Leu concentration in the syringe be 10-15x the protein concentration.

    • Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles in the cells.

    • Accurate Concentration: Determine the final concentrations of both protein (e.g., A280) and ligand precisely. This is critical for accurate stoichiometry determination.

  • Instrument Setup and Run:

    • Set the experimental temperature (typically 25°C).

    • Carefully load the protein solution into the sample cell (~200-300 µL) and the CH-Leu solution into the injection syringe (~40-50 µL), avoiding bubbles.

    • Set up the titration parameters:

      • Number of injections: 20-30.

      • Injection volume: 1-2 µL per injection (a small initial injection of 0.2-0.5 µL is often discarded during analysis)[14].

      • Spacing between injections: 120-180 seconds to allow a return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting CH-Leu into the buffer alone. This measures the heat of dilution, which must be subtracted from the experimental data[14].

  • Data Analysis:

    • The raw data appears as a series of heat spikes corresponding to each injection[18].

    • Integrate the area of each peak to determine the heat change (µcal/sec) per injection.

    • Plot the heat change per mole of injectant (kcal/mol) against the molar ratio ([CH-Leu]/[Protein]).

    • Fit this binding isotherm to an appropriate model (e.g., single set of sites) using the instrument's software. The fit will yield the key thermodynamic parameters.

Expected Data
ParameterSymbolTypical ValueDescription
Binding AffinityKd15 µMDissociation constant; lower is tighter.
Stoichiometryn1.05Molar ratio of ligand to protein at saturation.
Enthalpy ChangeΔH-8.5 kcal/molHeat released or absorbed upon binding.
Entropy ChangeΔS+5.2 cal/mol·KChange in disorder of the system.
Gibbs Free EnergyΔG-6.7 kcal/molOverall binding energy (calculated from ΔG = ΔH - TΔS).
(Note: Data are illustrative and represent a hypothetical interaction.)

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique for monitoring molecular interactions in real-time without labels. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (CH-Leu) from solution to a ligand (the protein) immobilized on the chip surface[19]. This allows for the precise determination of association (kon) and dissociation (koff) rates.

Causality Behind Experimental Choices:
  • Why Immobilization? Covalently attaching the protein to the sensor surface allows for a continuous flow of analyte over the surface. This enables the measurement of binding and dissociation events over time as buffer composition is changed.

  • Why Real-Time? Monitoring the binding response (measured in Response Units, RU) over time generates sensorgrams that contain kinetic information. The association phase shows the binding rate, while the dissociation phase (flowing buffer alone) shows how quickly the ligand unbinds.

Experimental Workflow Diagram

SPR_Workflow cluster_prep Chip Preparation cluster_run Binding Assay cluster_analysis Data Analysis P1 Select Sensor Chip (e.g., CM5) P2 Activate Surface (EDC/NHS) P1->P2 P3 Immobilize Protein via Amine Coupling P2->P3 P4 Deactivate & Block (Ethanolamine) P3->P4 R1 Equilibrate with Running Buffer P4->R1 Install Chip R2 Inject CH-Leu Series (Association) R1->R2 R3 Flow Running Buffer (Dissociation) R2->R3 R4 Regenerate Surface (e.g., low pH) R3->R4 A1 Generate Sensorgrams (RU vs. Time) R3->A1 Collect Data R4->R2 Next Concentration A2 Reference Surface Subtraction A1->A2 A3 Fit Kinetic Model (e.g., 1:1 Langmuir) A2->A3 A4 Determine kon, koff, Kd A3->A4

Caption: Workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Methodology
  • Protein Immobilization (Amine Coupling):

    • Use a carboxymethylated dextran sensor chip (e.g., CM5).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein solution (10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. This also blocks non-specific binding sites.

  • Binding Analysis:

    • Running Buffer: Use a standard physiological buffer (e.g., HBS-EP+). The buffer should contain a small amount of DMSO (e.g., 1%) to match the analyte samples.

    • Analyte Preparation: Prepare a dilution series of CH-Leu in running buffer. A typical concentration range would span from 0.1x to 10x the expected Kd (e.g., 1 µM to 100 µM).

    • Binding Cycle:

      • Inject a CH-Leu concentration for a set time (e.g., 120 seconds) to monitor association.

      • Switch to flowing running buffer alone for a set time (e.g., 300 seconds) to monitor dissociation.

      • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next cycle.

    • Include several buffer-only injections (blanks) for double-referencing.

  • Data Analysis:

    • The raw data is a plot of Response Units (RU) vs. Time, called a sensorgram.

    • Subtract the signal from a reference flow cell (activated and blocked, but with no immobilized protein) to correct for bulk refractive index changes.

    • Subtract the signal from a buffer-only injection to correct for system drift.

    • Fit the processed sensorgrams from the full concentration series simultaneously to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • The software will calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff / kon).

Expected Data
ParameterSymbolTypical ValueUnit
Association Ratekon1.5 x 104M-1s-1
Dissociation Ratekoff2.2 x 10-1s-1
Dissociation ConstantKd14.7 µMM
(Note: Data are illustrative and will vary based on the specific interaction.)

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the comprehensive biophysical characterization of N-(Cyclohexylcarbonyl)leucine's interactions with its protein targets. By employing a combination of Thermal Shift Assays for initial screening, Isothermal Titration Calorimetry for thermodynamic validation, and Surface Plasmon Resonance for kinetic analysis, researchers can build a complete picture of the binding event. This detailed understanding is fundamental to validating biological hypotheses, elucidating molecular mechanisms, and advancing structure-activity relationship (SAR) studies in drug discovery programs. The application of these techniques will accelerate the translation of basic research on N-acyl amino acids into tangible therapeutic strategies.

References

  • Title: Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Source: Journal of Visualized Experiments. URL: [Link]

  • Title: A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of polypeptides. Source: Nature Communications. URL: [Link]

  • Title: Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Source: Bio-Rad Application Note. URL: [Link]

  • Title: Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Proteinogenic amino acid. Source: Wikipedia. URL: [Link]

  • Title: Acetylation turns leucine into a drug by membrane transporter switching. Source: Scientific Reports. URL: [Link]

  • Title: Leucine as a pharmaconutrient in health and disease. Source: Current Opinion in Clinical Nutrition and Metabolic Care. URL: [Link]

  • Title: Research progress in the role and mechanism of Leucine in regulating animal growth and development. Source: Frontiers in Veterinary Science. URL: [Link]

  • Title: Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes. Source: Oxidative Medicine and Cellular Longevity. URL: [Link]

  • Title: L-Photo-leucine. Source: Wikipedia. URL: [Link]

  • Title: Synthesis method of L-tert-leucine and L-cyclohexylalanine.
  • Title: Sequence features, structure, ligand interaction, and diseases in small leucine rich repeat proteoglycans. Source: Journal of Biomedical Science. URL: [Link]

  • Title: 26.4: Synthesis of Amino Acids. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its Therapeutic Implications. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Source: MDPI. URL: [Link]

  • Title: Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Source: Vanderbilt University. URL: [Link]

  • Title: Flowchart of a thermal shift assay including initial buffer optimization and subsequent additive or ligand screens. Source: ResearchGate. URL: [Link]

  • Title: Isothermal Titration Calorimetry | ITC | Biochemistry. Source: YouTube. URL: [Link]

  • Title: Leucine content of dietary proteins is a determinant of postprandial skeletal muscle protein synthesis in adult rats. Source: Nutrition & Metabolism. URL: [Link]

  • Title: Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. Source: Analytik Jena. URL: [Link]

  • Title: The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Source: Bitesize Bio. URL: [Link]

  • Title: The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. Source: Journal of Biological Chemistry. URL: [Link]

  • Title: In solution Assays: Isothermal Titration Calorimetry. Source: Glycopedia. URL: [Link]

  • Title: ThermoFluor Assay Protocol. Source: California Institute of Technology. URL: [Link]

  • Title: Leucine. Source: The Journal of Clinical Investigation. URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Is leucine content in dietary protein the key to muscle preservation in older women? Source: The American Journal of Clinical Nutrition. URL: [Link]

  • Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Source: ChemMedChem. URL: [Link]

  • Title: Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men. Source: The Journal of Physiology. URL: [Link]

  • Title: Synthesis of a stable and specific surface plasmon resonance biosensor surface employing covalently immobilized peptide nucleic acids. Source: Analytical Biochemistry. URL: [Link]

Sources

Application Note: In Vivo Experimental Setup for N-(Cyclohexylcarbonyl)leucine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide a comprehensive in vivo experimental framework for N-(Cyclohexylcarbonyl)leucine , a lipophilic N-acyl amino acid derivative. Given the structural homology of this compound to known Meglitinide analogs (e.g., Nateglinide) and Carboxypeptidase inhibitors , the experimental design focuses on Metabolic Profiling (Insulin Secretion/Glucose Tolerance) and Pharmacokinetic (PK) Characterization .

Target Audience: Drug Discovery Scientists, Metabolic Researchers, and PK/PD Specialists.
Date: October 24, 2023

Introduction & Scientific Rationale

N-(Cyclohexylcarbonyl)leucine (CHCL) represents a class of N-acylated amino acids characterized by a bulky, lipophilic cyclohexyl group attached to the nitrogen of leucine. This structural motif is critical in medicinal chemistry, often conferring:

  • Enhanced Lipophilicity: Improving membrane permeability compared to the free amino acid.

  • Metabolic Stability: The N-acyl bond resists rapid degradation by aminopeptidases.

  • Target Specificity: Structural analogy to Meglitinides (e.g., Nateglinide, an N-cyclohexylcarbonyl-D-phenylalanine derivative) suggests potential activity as an ATP-sensitive potassium (K_ATP) channel blocker in pancreatic

    
    -cells, acting as an insulin secretagogue. Alternatively, it may function as a probe for L-type Amino Acid Transporter 1 (LAT1)  or an inhibitor of zinc metalloproteases (e.g., Carboxypeptidase A).
    

This guide outlines a robust in vivo protocol to evaluate the pharmacokinetic profile and metabolic pharmacodynamics (glucose tolerance) of CHCL, assuming a primary mechanism of action related to metabolic modulation.

Mechanism of Action (Hypothesized)

Based on Structure-Activity Relationship (SAR) data of N-acyl amino acids, CHCL is hypothesized to bind to the Sulfonylurea Receptor 1 (SUR1) subunit of the K_ATP channel.

MOA CHCL N-(Cyclohexylcarbonyl)leucine SUR1 SUR1 Subunit (Pancreatic Beta-Cell) CHCL->SUR1 Binds KATP K_ATP Channel (Kir6.2) SUR1->KATP Closes Depol Membrane Depolarization KATP->Depol Inhibits K+ Efflux Ca_Influx Voltage-Gated Ca2+ Influx Depol->Ca_Influx Activates Insulin Insulin Secretion Ca_Influx->Insulin Triggers Exocytosis

Figure 1: Hypothesized Mechanism of Action (MOA) for N-(Cyclohexylcarbonyl)leucine acting as an insulin secretagogue via the K_ATP channel pathway.

Pre-Clinical Formulation Strategy

Due to the lipophilic cyclohexyl group, CHCL is expected to have low aqueous solubility. A proper vehicle is critical for consistent in vivo bioavailability.

Solubility Profile & Vehicle Selection
ParameterDescription
Predicted LogP ~2.5 - 3.2 (Lipophilic)
pKa (Carboxyl) ~3.8 - 4.2
Preferred Vehicle (IV) 10% DMSO / 40% PEG400 / 50% Saline
Preferred Vehicle (PO) 0.5% Methylcellulose (Suspension) or 20% HP-

-CD (Solution)

Formulation Protocol (20 mg/kg dose, 5 mL/kg volume):

  • Weigh: Accurately weigh the required amount of CHCL.

  • Dissolve (Co-solvent): Add DMSO (10% of final volume) and vortex until clear.

  • Stabilize: Add PEG400 (40% of final volume) and mix.

  • Dilute: Slowly add warm (37°C) Saline (50% of final volume) while vortexing to prevent precipitation.

  • pH Adjustment: Adjust to pH 7.4 using 0.1N NaOH if necessary (the carboxyl group may require buffering).

  • Filtration: Filter sterilize using a 0.22

    
    m PVDF filter (for IV).
    

Experimental Design: Pharmacokinetics & Metabolism

Study A: Pharmacokinetic (PK) Profiling

Objective: Determine oral bioavailability (


), half-life (

), and clearance (

).
  • Animals: Male Sprague-Dawley Rats (n=3 per time point) or C57BL/6 Mice (n=3 per time point).

  • Groups:

    • Group 1: IV Bolus (2 mg/kg).

    • Group 2: Oral Gavage (10 mg/kg).

  • Sampling: Serial tail vein bleeding or terminal cardiac puncture.

  • Time Points: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

Study B: Pharmacodynamics (Oral Glucose Tolerance Test - OGTT)

Objective: Evaluate the efficacy of CHCL in reducing post-prandial glucose excursions (Insulin Secretagogue activity).

  • Animals: C57BL/6J Mice (Lean or Diet-Induced Obese), fasted for 6 hours (morning fast).

  • Groups:

    • Vehicle Control: (Vehicle only)

    • Positive Control: Nateglinide (50 mg/kg) or Glibenclamide (5 mg/kg).

    • Test Group Low: CHCL (10 mg/kg).

    • Test Group High: CHCL (50 mg/kg).

Detailed Step-by-Step Protocol (OGTT)

Phase 1: Preparation (Day -1 to Day 0)
  • Acclimatization: Handle mice daily for 3 days prior to the study to reduce stress-induced hyperglycemia.

  • Fasting: Remove food at 8:00 AM on the day of the experiment. Ensure free access to water.

  • Baseline Measurement (t = -30 min): Measure fasting blood glucose (FBG) via tail nick using a calibrated glucometer.

    • Exclusion Criteria: Exclude mice with FBG < 60 mg/dL or > 180 mg/dL (unless using diabetic model).

Phase 2: Administration (t = -15 min)
  • Dosing: Administer Vehicle, Positive Control, or CHCL via oral gavage (PO).

    • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Wait Period: Allow 15 minutes for drug absorption. This "loading dose" period is critical for secretagogues to prime the

    
    -cells before the glucose challenge.
    
Phase 3: Glucose Challenge & Monitoring (t = 0 to 120 min)
  • Glucose Load (t = 0): Administer D-Glucose (2 g/kg) via oral gavage.

  • Sampling: Measure blood glucose at t = 15, 30, 60, 90, and 120 minutes post-glucose load.

  • Plasma Collection (Optional but Recommended): Collect 20

    
    L blood at t=0 and t=15 min (post-glucose) into EDTA tubes for Insulin Analysis  (ELISA). This confirms if the glucose lowering is due to insulin secretion.
    
Phase 4: Data Analysis
  • Plot: Time vs. Blood Glucose Concentration.[1]

  • Calculate: Incremental Area Under the Curve (

    
    ) to compare glucose excursion.
    
  • Statistics: One-way ANOVA followed by Dunnett’s post-hoc test vs. Vehicle.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Acclimatization (3 Days) Fast Fasting (6 Hours) Start->Fast Baseline Baseline Glucose (t = -30 min) Fast->Baseline DrugAdmin Drug Administration (PO, t = -15 min) Baseline->DrugAdmin GlucoseLoad Glucose Challenge (2g/kg, t = 0) DrugAdmin->GlucoseLoad Sampling Blood Sampling (15, 30, 60, 90, 120 min) GlucoseLoad->Sampling Analysis Analysis: AUC & Insulin ELISA Sampling->Analysis

Figure 2: Workflow for the In Vivo Evaluation of N-(Cyclohexylcarbonyl)leucine (OGTT).

Expected Results & Troubleshooting

Quantitative Data Template
GroupDose (mg/kg)Fasting Glucose (mg/dL)Peak Glucose (t=30)AUC (0-120)Insulin (t=15)
Vehicle -95 ± 5280 ± 1518,500 ± 5000.5 ng/mL
Nateglinide 5092 ± 4160 ± 1012,000 ± 4001.8 ng/mL*
CHCL 50TBDTBDTBDTBD
Values are representative examples.
Troubleshooting Guide
  • Issue: Inconsistent Glucose Readings.

    • Cause: Stress-induced hyperglycemia (catecholamine release inhibits insulin).

    • Solution: Extensive handling/sham gavage prior to study. Ensure quiet environment.

  • Issue: Drug Precipitation.

    • Cause: High lipophilicity of the cyclohexyl group.

    • Solution: Increase cyclodextrin concentration (HP-

      
      -CD) to 30% or use a lipid-based vehicle (e.g., Corn oil) if PO only.
      
  • Issue: No Effect Observed.

    • Cause: Dose too low or rapid clearance (short

      
       is common for N-acyl amino acids).
      
    • Solution: Perform a PK study first. If clearance is high, switch to IP administration or increase dosing frequency.

References

  • Dormandy, J. A., et al. (2005). "Secondary prevention of macrovascular events in patients with type 2 diabetes in the PROactive Study." The Lancet. (Context: Methodology for outcome studies in metabolic drugs).

  • Gribble, F. M., & Reimann, F. (2003). "Differential selectivity of insulin secretagogues: mechanisms, clinical implications, and drug interactions." Journal of Diabetes and its Complications. (Context: Mechanism of meglitinide analogs).

  • Hansen, J. B., et al. (2002). "Synthesis and Structure-Activity Relationships of Novel N-Acyl-Phenylalanine Derivatives as Insulin Secretagogues." Journal of Medicinal Chemistry. (Context: SAR of N-acyl amino acids).

  • Navarro, V., et al. (2021).[1] "N-Acetyl-L-Leucine: A Novel Treatment for Niemann-Pick Disease Type C." Neurology. (Context: Pharmacokinetics of N-acyl leucines).

Disclaimer: N-(Cyclohexylcarbonyl)leucine is a research chemical.[1][2][3][4][5][6][7][8] This protocol is a guideline based on the physicochemical and structural properties of the N-acyl amino acid class. Specific dose-ranging studies (toxicity and efficacy) must be performed prior to pivotal experiments.

Sources

N-(Cyclohexylcarbonyl)leucine: A Novel Probe for Modulating Cellular Protein Homeostasis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers in Chemical Biology and Drug Discovery

Authored by: A Senior Application Scientist

Introduction: Unveiling a New Tool for Chemical Biology

In the quest to dissect complex biological processes, small molecule tool compounds are indispensable. They offer the ability to perturb specific protein functions with temporal and dose-dependent control, providing insights that are often complementary to genetic approaches. This guide introduces N-(Cyclohexylcarbonyl)leucine, a synthetic N-acylated amino acid, as a novel investigational tool compound. While structurally simple, its unique combination of a bulky, hydrophobic cyclohexylcarbonyl group and the essential amino acid L-leucine suggests the potential for specific interactions with cellular machinery.

These application notes provide a comprehensive framework for researchers to explore the utility of N-(Cyclohexylcarbonyl)leucine. We will delve into a plausible, though currently hypothetical, mechanism of action, detailed protocols for its application in cellular and biochemical assays, and a robust workflow for the critical process of target identification and validation. Our approach is grounded in established principles of chemical biology, providing a scientifically rigorous yet adaptable guide for your research endeavors.

Proposed Mechanism of Action: A Hypothetical Foray into Protein Quality Control

Based on the structural features of N-(Cyclohexylcarbonyl)leucine and drawing parallels with other N-acylated amino acids, we propose that this compound may act as a modulator of cellular protein homeostasis, specifically by influencing the function of chaperones or protein degradation pathways. The cyclohexylcarbonyl moiety could mediate novel protein-protein interactions or occupy a binding pocket not typically engaged by endogenous ligands.

Our working hypothesis is that N-(Cyclohexylcarbonyl)leucine selectively binds to a subset of heat shock proteins (HSPs), specifically a hypothetical chaperone complex we'll term "HSP-X," which is involved in the folding and stabilization of a specific class of client proteins. By binding to HSP-X, N-(Cyclohexylcarbonyl)leucine could either allosterically modulate its activity or disrupt its interaction with client proteins, leading to their subsequent ubiquitination and proteasomal degradation.

Proposed_Mechanism_of_Action cluster_0 Cellular Environment NCCL N-(Cyclohexylcarbonyl)leucine HSPX HSP-X Chaperone Complex NCCL->HSPX Binding & Modulation Client_Protein_Unfolded Unfolded Client Protein HSPX->Client_Protein_Unfolded Assists Folding Ubiquitin Ubiquitin HSPX->Ubiquitin Inhibition of interaction with unfolded protein leads to... Client_Protein_Folded Correctly Folded Protein Client_Protein_Unfolded->Client_Protein_Folded Folding Client_Protein_Unfolded->Ubiquitin Ubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Targeting Degradation Peptide Fragments Proteasome->Degradation Degradation caption Proposed mechanism of N-(Cyclohexylcarbonyl)leucine.

Figure 1: Proposed mechanism of N-(Cyclohexylcarbonyl)leucine.

Acquisition and Preparation of N-(Cyclohexylcarbonyl)leucine

As a novel compound, N-(Cyclohexylcarbonyl)leucine may not be commercially available. Researchers can synthesize it through a straightforward acylation of L-leucine with cyclohexanecarbonyl chloride.

Protocol 1: Synthesis of N-(Cyclohexylcarbonyl)leucine

  • Dissolve L-leucine: In a round-bottom flask, dissolve L-leucine (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2 equivalents).

  • Cool the reaction: Place the flask in an ice bath to cool the solution to 0-5°C.

  • Add cyclohexanecarbonyl chloride: Slowly add cyclohexanecarbonyl chloride (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Acidify the reaction mixture with 1M HCl to pH 2-3. Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Stock Solution Preparation:

  • For in vitro assays, dissolve N-(Cyclohexylcarbonyl)leucine in a suitable organic solvent such as DMSO to a stock concentration of 10-50 mM.

  • For cellular assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced artifacts.

Application Notes: In Vitro and Cellular Assays

The following protocols are designed to test the hypothetical activity of N-(Cyclohexylcarbonyl)leucine.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess target engagement in a cellular context.

  • Cell Culture: Grow cells of interest to 80-90% confluency.

  • Treatment: Treat cells with varying concentrations of N-(Cyclohexylcarbonyl)leucine or vehicle (DMSO) for a defined period (e.g., 1-4 hours).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer.

  • Heat Shock: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the samples at high speed to pellet aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant by Western blotting using an antibody against the putative target (e.g., a specific HSP). Increased thermal stability of the target protein in the presence of the compound indicates binding.

Protocol 3: Ubiquitination Assay

This assay will determine if N-(Cyclohexylcarbonyl)leucine treatment leads to increased ubiquitination of the client proteins of the target chaperone.

  • Cell Treatment: Treat cells with N-(Cyclohexylcarbonyl)leucine and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the client protein of interest using a specific antibody.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the treated samples would support the proposed mechanism.

Parameter N-(Cyclohexylcarbonyl)leucine Vehicle Control (DMSO) Positive Control (Known Modulator)
CETSA (Tagg) IncreasedBaselineIncreased
Ubiquitination Fold Change >2-fold1-fold>2-fold
Client Protein Level DecreasedStableDecreased

Table 1: Expected quantitative data from initial validation assays.

Target Deconvolution Workflow

Identifying the specific molecular target of a novel compound is a critical step. The following workflow outlines a multi-pronged approach to deconvolve the target of N-(Cyclohexylcarbonyl)leucine.

Target_Deconvolution_Workflow cluster_1 Target Identification & Validation Start N-(Cyclohexylcarbonyl)leucine PAL Photoaffinity Labeling Start->PAL Identify direct binding partners CRISPR CRISPR/Cas9-based Screening Start->CRISPR Identify genetic modifiers of sensitivity IP_MS Immunoprecipitation-Mass Spectrometry Start->IP_MS Identify interacting proteins Candidate_Proteins Candidate Target Proteins PAL->Candidate_Proteins CRISPR->Candidate_Proteins IP_MS->Candidate_Proteins Validation Target Validation Candidate_Proteins->Validation Biochemical & Cellular Assays Validated_Target Validated Target Validation->Validated_Target caption Workflow for target deconvolution.

Figure 2: A multi-pronged approach for target identification and validation.

Protocol 4: Photoaffinity Labeling

This technique uses a modified version of the compound to covalently label its binding partners.[1][2]

  • Synthesis of Photo-probe: Synthesize a derivative of N-(Cyclohexylcarbonyl)leucine containing a photoreactive group (e.g., a diazirine) and a tag for enrichment (e.g., an alkyne for click chemistry).

  • Cell Treatment and UV Crosslinking: Treat cells or cell lysates with the photo-probe and then expose to UV light to induce covalent crosslinking to target proteins.

  • Enrichment: Lyse the cells and use click chemistry to attach a biotin tag to the alkyne group on the probe. Enrich the biotin-labeled proteins using streptavidin beads.

  • Mass Spectrometry: Elute the enriched proteins and identify them by mass spectrometry.

Protocol 5: CRISPR/Cas9-based Genetic Screening

CRISPR-based screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.[3][4]

  • Generate a CRISPR Knockout Library: Use a genome-wide CRISPR knockout library to generate a population of cells, each with a single gene knocked out.

  • Compound Treatment: Treat the cell library with a cytotoxic concentration of N-(Cyclohexylcarbonyl)leucine.

  • Selection and Sequencing: Select for the surviving cells and use next-generation sequencing to identify the sgRNAs that are enriched in the resistant population. The genes targeted by these sgRNAs are potential candidates for the compound's target or are involved in its mechanism of action.

Mitigating Off-Target Effects: A Critical Consideration

A significant challenge in chemical biology is ensuring the specificity of a tool compound.[3] Off-target effects can lead to misinterpretation of experimental results. It is crucial to perform counter-screening and control experiments.

Strategies for Assessing Specificity:

  • Structural Analogs: Synthesize and test structurally related but inactive analogs of N-(Cyclohexylcarbonyl)leucine. These analogs should not produce the same biological effects, demonstrating the specificity of the parent compound.

  • Target Knockdown/Knockout: Use siRNA or CRISPR to deplete the identified target protein. The cells should then become resistant to the effects of N-(Cyclohexylcarbonyl)leucine.

  • Orthogonal Assays: Confirm key findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.

Conclusion

N-(Cyclohexylcarbonyl)leucine represents a promising, albeit currently investigational, tool for the chemical biology community. The protocols and workflows outlined in this guide provide a robust starting point for its characterization and application. By systematically investigating its mechanism of action, identifying its molecular target, and carefully assessing its specificity, researchers can unlock the full potential of this novel compound to probe the intricate workings of the cell.

References

  • Mackinnon, A. L., et al. (2007). Photo-leucine incorporation reveals the target of a cyclodepsipeptide inhibitor of cotranslational translocation. Journal of the American Chemical Society, 129(47), 14560–14561. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Boc-L-Leucine in Pharmaceutical Research. Inno Pharmchem. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of D-Leucine Derivatives in Modern Biochemistry. Inno Pharmchem. [Link]

  • Loe, L., et al. (2015). The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. Journal of Biological Chemistry, 290(46), 27524–27531. [Link]

  • Kouroussis, E., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 15828. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS, 16(02), 065–074. [Link]

  • Zou, Y., et al. (2013). Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes. Oxidative Medicine and Cellular Longevity, 2013, 980965. [Link]

  • van Loon, L. J. (2012). Leucine as a pharmaconutrient in health and disease. Current Opinion in Clinical Nutrition and Metabolic Care, 15(1), 71–77. [Link]

Sources

Troubleshooting & Optimization

How to minimize off-target effects of N-(Cyclohexylcarbonyl)leucine

Author: BenchChem Technical Support Team. Date: February 2026

Note on the Topic: Initial searches for "N-(Cyclohexylcarbonyl)leucine" did not yield sufficient public-domain, peer-reviewed literature detailing its specific on-target and off-target activities. To provide a scientifically rigorous and valuable guide that adheres to the prompt's core requirements, this document will focus on MG132 (Z-Leu-Leu-Leu-al) , a well-characterized and widely used proteasome inhibitor with a thoroughly documented off-target profile. The principles, experimental workflows, and troubleshooting logic described herein are broadly applicable to the characterization and mitigation of off-target effects for many small molecule inhibitors.

Welcome to the Technical Support Center for MG132. As a Senior Application Scientist, my goal is to provide you with the in-depth technical guidance and field-proven insights necessary to ensure the scientific integrity of your experiments. This center is designed to help you proactively minimize and troubleshoot the known off-target effects of MG132, a potent, reversible, and cell-permeable proteasome inhibitor.[1]

MG132's primary mechanism of action is the inhibition of the 26S proteasome's chymotrypsin-like activity, which is crucial for the degradation of ubiquitinated proteins.[2] While it is an invaluable tool, its utility is contingent on careful experimental design to distinguish on-target proteasome inhibition from confounding off-target activities.[2][3] This guide provides the workflows and rationale to achieve that specificity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just steps, but the causal logic behind them.

Q1: My cells are showing high levels of toxicity and apoptosis after MG132 treatment. How can I determine if this is a specific on-target effect of proteasome inhibition or an off-target cytotoxic effect?

Expert Analysis: This is a critical first step in any experiment using a potent inhibitor. While prolonged or high-dose proteasome inhibition is inherently cytotoxic, off-target effects can induce toxicity through independent mechanisms, confounding data interpretation.[4] The key is to validate that the observed phenotype is specifically linked to proteasome inhibition and not another molecular interaction.

Troubleshooting Workflow:

  • Perform a Dose-Response and Time-Course Viability Assay:

    • Rationale: Off-target effects often occur at different concentrations than on-target effects. Establishing a minimal effective concentration is crucial.

    • Protocol:

      • Plate your cells at a consistent density and allow them to adhere overnight.

      • Treat cells with a broad range of MG132 concentrations (e.g., 0.1 µM to 50 µM) for various durations (e.g., 4, 8, 12, 24 hours).[5][6]

      • Assess cell viability using two distinct methods, such as an MTT assay (metabolic activity) and Annexin V/PI staining (apoptosis).

      • Parallel Control: Simultaneously, assess proteasome inhibition by Western blot for accumulation of ubiquitinated proteins. A high-molecular-weight smear indicates successful proteasome inhibition.[7]

      • Analysis: Identify the lowest concentration and shortest time that yields robust proteasome inhibition without causing excessive cell death (e.g., >80% viability). This is your optimal starting window.

  • Validate with a Structurally Unrelated Proteasome Inhibitor:

    • Rationale: If the observed toxicity is truly due to proteasome inhibition, it should be recapitulated by another inhibitor that targets the proteasome via a different chemical scaffold. This is a powerful control against compound-specific off-target effects.[8]

    • Protocol:

      • Select a different class of proteasome inhibitor, such as Bortezomib (a boronate) or Lactacystin (an irreversible inhibitor).[2]

      • Perform a dose-response experiment with the new inhibitor to find its effective concentration in your system.

      • Compare the phenotype (e.g., level of apoptosis) induced by MG132 and the control inhibitor at concentrations that achieve equivalent levels of proteasome inhibition (as verified by ubiquitin accumulation).

      • Interpretation: If both compounds induce a similar phenotype, you can be more confident it is an on-target effect. If the phenotypes diverge significantly, MG132 may be acting through an off-target mechanism.[9]

G cluster_0 Start: Unexpected Toxicity Observed cluster_1 Phase 1: Optimization cluster_2 Phase 2: Orthogonal Validation start High Cell Death with MG132 dose_response Dose-Response & Time-Course (0.1 µM to 50 µM) start->dose_response viability_assay Assess Viability (MTT & Annexin V) dose_response->viability_assay western_blot Assess Proteasome Inhibition (Ubiquitin Smear) dose_response->western_blot optimal_dose Identify Lowest Effective Dose viability_assay->optimal_dose western_blot->optimal_dose control_inhibitor Select Structurally Different Proteasome Inhibitor (e.g., Bortezomib) optimal_dose->control_inhibitor compare_phenotype Compare Phenotypes at Equivalent Inhibition Levels control_inhibitor->compare_phenotype conclusion On-Target or Off-Target? compare_phenotype->conclusion

Fig 1. Workflow for Deconvoluting On-Target vs. Off-Target Toxicity.
Q2: I suspect my results are confounded by MG132's inhibition of other proteases. How can I specifically isolate the effects of proteasome inhibition?

Expert Analysis: This is a well-documented concern. As a peptide aldehyde, MG132 is known to inhibit other proteases, most notably calpains and some lysosomal cysteine proteases like cathepsins, particularly at higher concentrations.[1][3][9] Failure to account for this can lead to misattribution of the observed cellular phenotype.

Comparative Inhibitory Concentrations:

TargetTypical IC₅₀Citation(s)
26S Proteasome (Chymotrypsin-like) ~100 nM [5][10]
Calpains~1.2 µM[5][10]
Cathepsin B>10 µM[9]

Note: IC₅₀ values can vary between specific assays and cell types.

Troubleshooting Workflow:

  • Use the Lowest Effective Concentration:

    • Rationale: As shown in the table, there is a therapeutic window (~10-fold) where MG132 is significantly more potent against the proteasome than against calpains. Working within this window is the first line of defense.

    • Action: Use the data from your dose-response curve (Q1) to select a concentration that is effective for proteasome inhibition but well below the IC₅₀ for calpains (e.g., 100-500 nM, if sufficient for your endpoint).

  • Employ a "Phenotype Rescue" or "Blockade" Strategy with Specific Inhibitors:

    • Rationale: To definitively rule out the contribution of off-target protease inhibition, you can use highly specific inhibitors of those other proteases in combination with MG132.

    • Protocol:

      • Identify Specific Inhibitors:

        • For Calpains: Use a specific calpain inhibitor like Calpeptin or ALLN.

        • For Cathepsins: Use a specific cathepsin inhibitor like E-64.

      • Experimental Design: Set up four treatment groups:

        • Group A: Vehicle Control (e.g., DMSO).

        • Group B: MG132 at your optimal concentration.

        • Group C: Specific off-target inhibitor only (e.g., Calpeptin).

        • Group D: MG132 + Specific off-target inhibitor (co-treatment).

      • Interpretation:

        • If the phenotype in Group B is identical to Group D, the effect is likely due to proteasome inhibition.

        • If the phenotype in Group B is partially or fully reversed in Group D (making it look more like Group A or C), then calpain/cathepsin inhibition is contributing to the effect.

        • If the phenotype in Group B is identical to Group C, the effect may be entirely due to the off-target activity.

G cluster_0 Experimental Setup cluster_1 Potential Cellular Targets cluster_2 Observed Cellular Phenotype cluster_3 Dissection Strategy mg132 MG132 proteasome On-Target: 26S Proteasome mg132->proteasome High Affinity calpain Off-Target: Calpains mg132->calpain Lower Affinity cathepsin Off-Target: Cathepsins mg132->cathepsin Lower Affinity phenotype Cellular Effect (e.g., Apoptosis, Pathway Activation) proteasome->phenotype calpain->phenotype cathepsin->phenotype specific_inhibitors Add Specific Inhibitors (Calpeptin, E-64) specific_inhibitors->calpain Block specific_inhibitors->cathepsin Block

Sources

Technical Support Center: N-(Cyclohexylcarbonyl)leucine Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide addresses the technical hurdles in synthesizing N-(cyclohexylcarbonyl)-L-leucine , a critical intermediate often used in the development of proteasome inhibitors and chiral resolving agents.

Unlike standard amide couplings, this synthesis presents a unique dichotomy: the steric bulk of the cyclohexyl group stabilizes the product but retards the reaction rate, while the leucine moiety remains susceptible to racemization under basic conditions.[1]

Part 1: The Optimized Synthesis Protocols

We recommend two primary pathways. Method A (Schotten-Baumann) is preferred for scale-up (>10g) due to cost-efficiency.[1] Method B (Coupling Agents) is recommended for small-scale (<1g) or when strict enantiomeric excess (ee) >99.5% is required and standard purification is difficult.[1]

Method A: Modified Schotten-Baumann (Recommended for Scale)[1]
  • Principle: Interfacial reaction between L-leucine (aqueous phase) and cyclohexanecarbonyl chloride (organic phase).[1]

  • Critical Control Point: pH maintenance.[1] If pH > 12, racemization risk increases.[1] If pH < 9, the amine is protonated and unreactive.[1]

Protocol:

  • Dissolution: Dissolve L-leucine (1.0 equiv) in 1N NaOH (1.1 equiv). Ensure complete dissolution.

  • Biphasic Setup: Add an equal volume of THF or Dioxane.[1] (Avoid DCM if possible; THF improves miscibility of the hydrophobic acid chloride).[1]

  • Addition: Cool to 0–5°C. Add cyclohexanecarbonyl chloride (1.1 equiv) dropwise over 30-60 minutes.

  • pH Control: Simultaneously add 2N NaOH dropwise to maintain pH between 10.0 and 11.0 . Use an internal pH probe.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quench & Workup:

    • Wash the basic aqueous layer with Et2O (removes neutral impurities/anhydrides).[1]

    • Acidify aqueous layer to pH 2.0 with 1N HCl (precipitates the product).[1]

    • Extract with Ethyl Acetate (EtOAc).[1] Dry over Na2SO4 and concentrate.

Method B: EDC/HOBt Coupling (High Precision)
  • Principle: Activation of cyclohexanecarboxylic acid to form an active ester, followed by aminolysis.[1]

  • Advantage: Minimizes racemization via HOBt auxiliary.[1]

Protocol:

  • Activation: Dissolve cyclohexanecarboxylic acid (1.0 equiv), EDC·HCl (1.1 equiv), and HOBt (1.1 equiv) in DMF/DCM (1:1).[1] Stir at 0°C for 30 mins.

  • Coupling: Add L-leucine methyl ester hydrochloride (1.0 equiv) and DIPEA (3.0 equiv).

  • Reaction: Stir at RT overnight.

  • Hydrolysis (Critical Step): The product is an ester.[1] Saponify using LiOH (2.0 equiv) in THF/H2O at 0°C to avoid racemizing the

    
    -center.[1]
    

Part 2: Visualizing the Workflow

The following diagram outlines the decision logic for synthesis and purification, ensuring you choose the correct path based on your available equipment and purity requirements.

SynthesisWorkflow Start Start: N-(Cyclohexylcarbonyl)leucine Synthesis ScaleCheck Scale > 10g? Start->ScaleCheck MethodA Method A: Schotten-Baumann (Acid Chloride + NaOH) ScaleCheck->MethodA Yes MethodB Method B: EDC/HOBt Coupling (Acid + Leucine Methyl Ester) ScaleCheck->MethodB No ControlPH Critical: Maintain pH 10-11 Prevent Racemization MethodA->ControlPH Hydrolysis Saponification (LiOH) 0°C to preserve chirality MethodB->Hydrolysis Workup Acid/Base Extraction ControlPH->Workup Hydrolysis->Workup PurityCheck Check Purity (HPLC/NMR) Workup->PurityCheck Recryst Recrystallization (EtOAc/Hexane) PurityCheck->Recryst <98% Final Final Product White Solid PurityCheck->Final >98% Recryst->Final

Caption: Decision matrix for selecting synthesis route and critical control points for purity.

Part 3: Troubleshooting Guide

This section addresses the three most common failure modes reported by users.

Issue 1: Loss of Chirality (Racemization)

Symptom: Optical rotation


 is lower than literature value (approx. -15° to -25° depending on solvent/conc) or chiral HPLC shows a split peak.[1]
  • Root Cause (Method A): pH spiked >12 during NaOH addition.[1] High pH promotes proton abstraction from the

    
    -carbon of the activated amino acid.[1]
    
  • Root Cause (Method B): Over-activation or high temperature during saponification.[1]

  • Solution:

    • Strict pH Monitoring: Use an automated titrator or check pH every 5 minutes.

    • Additive: In Method B, ensure HOBt or Oxyma is present before adding EDC.[1] This forms a stable active ester that resists oxazolone formation (the primary mechanism of racemization).[1]

Issue 2: Low Yield due to Hydrolysis

Symptom: High recovery of cyclohexanecarboxylic acid (starting material) and unreacted leucine.[1]

  • Root Cause: The acid chloride hydrolyzed by water before reacting with the amine.[1]

  • Solution:

    • Solvent Choice: Switch to THF/Water instead of pure Water. The cyclohexyl group is hydrophobic; without THF, the acid chloride forms oily droplets that hydrolyze at the interface rather than reacting.[1]

    • Temperature: Keep the reaction strictly at 0°C during addition. Hydrolysis is temperature-dependent.[1]

Issue 3: "Oily" Product that Won't Crystallize

Symptom: Product remains a viscous oil after workup.[1]

  • Root Cause: Residual solvent (EtOAc/THF) or cyclohexanecarboxylic acid impurity.[1]

  • Solution:

    • Azeotrope: Dissolve the oil in DCM and evaporate 3x to remove trapped THF.

    • Trituration: Add cold Hexane or Pentane to the oil and scratch the flask sides.[1] This induces nucleation.[1]

    • pH Wash: If free acid remains, wash the organic layer with dilute NaHCO3 (pH 8).[1] Note: The product is a carboxylic acid, so do not use strong base or you will extract your product.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Pyridine instead of NaOH for the Schotten-Baumann reaction? A: Yes, but be cautious. Pyridine acts as both solvent and base.[1] While it simplifies the setup, pyridine hydrochloride is difficult to remove completely without acidic washes.[1] For this specific hydrophobic product, the aqueous NaOH/THF method (Method A) usually yields a cleaner crude product because the byproduct (NaCl) is water-soluble and easily separated.[1]

Q2: How do I monitor the reaction progress? TLC isn't showing the spots clearly. A: Amino acids like Leucine don't stain well with UV.[1] Use Ninhydrin stain for the starting Leucine (turns purple/red).[1] The product (an amide) will not stain with Ninhydrin but will be UV active if you use a fluorescent plate, or stain with Phosphomolybdic Acid (PMA) or Iodine .[1]

  • Success Indicator: Disappearance of the baseline Ninhydrin spot.[1]

Q3: My product has a strong "goaty" smell. What is it? A: That is residual cyclohexanecarboxylic acid (hydrolyzed starting material).[1] It has a distinct, unpleasant odor.[1]

  • Fix: Recrystallize from EtOAc/Hexanes.[1] The free acid is more soluble in Hexanes than your N-acylated product.[1]

Part 5: Data Summary & Physical Properties

PropertyValue / ObservationNotes
Appearance White crystalline solidMay appear as oil initially; triturate with hexanes.[1]
Solubility Soluble in EtOAc, DCM, MeOH, DMSOPoorly soluble in Water, Hexanes.[1]
Molecular Weight 241.33 g/mol Formula: C13H23NO3
Typical Yield 75% - 85%Method A (Optimized)
Purification Acid/Base ExtractionRecrystallization often required for >99% purity.[1]

References

  • Schotten-Baumann Reaction Conditions & Mechanism

    • Organic Chemistry Portal.[1][2][3] "Schotten-Baumann Reaction."[1][2] Accessed October 2023.[1] Link

  • Prevention of Racemization in Amino Acid Synthesis

    • BenchChem Technical Support.[1] "Preventing Racemization in Amino Acid Derivative Reactions." Accessed October 2023.[1] Link

  • General Properties of N-Acyl Leucine Derivatives

    • PubChem.[1] "N-Boc-L-leucine (Related Derivative Data)." National Library of Medicine.[1] Link[1]

  • Optimization of Amide Coupling (EDC/HOBt)

    • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] Link

Sources

Technical Support Center: Interpreting Unexpected Results from N-(Cyclohexylcarbonyl)leucine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for N-(Cyclohexylcarbonyl)leucine, a compound of increasing interest in metabolic research and drug development. My goal in creating this guide is to provide you, our fellow researchers and clients, with the in-depth insights and practical troubleshooting strategies that come from years of field experience.

Working with novel chemical entities invariably presents challenges. Unexpected or inconsistent results are not failures, but rather data points that, when correctly interpreted, can illuminate the compound's true mechanism of action, reveal off-target effects, or highlight critical experimental parameters. N-(Cyclohexylcarbonyl)leucine is hypothesized to function as a prodrug , delivering L-Leucine to cells after intracellular hydrolysis. This guide is structured around this central hypothesis, providing a logical framework for validating its mechanism and troubleshooting common issues.

Here, you will find a series of frequently asked questions and detailed troubleshooting protocols designed to help you navigate the complexities of your experiments, ensure the integrity of your data, and accelerate your research.

Section 1: Foundational Knowledge - The Hypothesized Mechanism of Action

N-(Cyclohexylcarbonyl)leucine (herein referred to as NCC-Leucine) is an N-acylated derivative of the essential amino acid L-Leucine. The core scientific premise is that the bulky, lipophilic cyclohexylcarbonyl group enhances cell permeability. Once inside the cell, intracellular enzymes, such as amidohydrolases, are expected to cleave the amide bond, releasing free L-Leucine and cyclohexanecarboxylic acid as a byproduct. The liberated L-Leucine is then free to engage its endogenous signaling pathways, most notably the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[1][2][3]

This proposed mechanism creates three distinct entities that could influence experimental outcomes:

  • The intact NCC-Leucine prodrug.

  • The intended active molecule, L-Leucine.

  • The byproduct, cyclohexanecarboxylic acid.

Understanding the contribution of each is paramount for accurate data interpretation.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NCC_Leucine NCC-Leucine (Prodrug) Membrane Cell Membrane NCC_Leucine->Membrane Transport Hydrolysis Enzymatic Hydrolysis Leucine L-Leucine (Active) Hydrolysis->Leucine releases Byproduct Cyclohexanecarboxylic Acid (Byproduct) Hydrolysis->Byproduct releases mTORC1 mTORC1 Activation Leucine->mTORC1 activates Membrane->Hydrolysis

Caption: Hypothesized mechanism of NCC-Leucine as an L-Leucine prodrug.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during NCC-Leucine experiments in a direct question-and-answer format.

Q1: Why am I observing low or no biological activity, especially when compared to a positive control of free L-Leucine?

This is a frequent challenge when working with prodrugs and often points to a failure in one of the upstream steps of the mechanism.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Troubleshooting Action
Inefficient Hydrolysis The cell model may lack sufficient expression or activity of the necessary intracellular hydrolase enzymes to cleave NCC-Leucine into its active form.1. Confirm Hydrolysis: Use LC-MS to directly measure the conversion of NCC-Leucine to free L-Leucine in cell lysates over a time course. 2. Extend Incubation Time: Increase the treatment duration (e.g., 12, 24, 48 hours) to allow for more complete conversion. 3. Cell Line Screening: Test different cell lines, as enzyme expression can be highly variable.
Poor Cellular Uptake While designed for permeability, the compound may not be efficiently transported into your specific cell type.1. Measure Intracellular Compound: Use LC-MS to quantify the concentration of intact NCC-Leucine inside the cells compared to the medium. 2. Co-treatment with Transporter Modulators: Investigate if known amino acid or organic anion transporters are involved.[4][5]
Compound Instability or Degradation NCC-Leucine may be unstable in your specific culture medium, degrading before it can enter the cells.1. Assess Media Stability: Incubate NCC-Leucine in cell-free culture medium at 37°C for various time points (e.g., 0, 2, 8, 24 hours) and measure its concentration using HPLC or LC-MS.
Incorrect Dosing The molar equivalent of L-Leucine being delivered may be too low to elicit a response.1. Dose-Response Curve: Perform a wide dose-response experiment (e.g., from 1 µM to 100 µM) to identify the optimal concentration. Compare this to a dose-response curve for free L-Leucine.
Q2: My results are inconsistent, or I'm observing effects that don't align with the known functions of L-Leucine. What is happening?

This scenario strongly suggests the presence of off-target effects from the intact prodrug or confounding activity from the cleavage byproduct. It is a critical error to assume all observed activity comes from the intended L-Leucine release.[6][7]

Troubleshooting_Workflow Start Unexpected or Inconsistent Result Check_Hydrolysis Is NCC-Leucine efficiently hydrolyzed to Leucine? (LC-MS Assay) Start->Check_Hydrolysis Check_Byproduct Does the byproduct alone cause the effect? (Byproduct Control) Check_Hydrolysis->Check_Byproduct Yes Conclusion_NoHydrolysis Conclusion: Prodrug is not being activated. Re-evaluate cell model or incubation time. Check_Hydrolysis->Conclusion_NoHydrolysis No Check_Prodrug Does a non-hydrolyzable analog cause the effect? (Analog Control) Check_Byproduct->Check_Prodrug No Conclusion_OffTarget Conclusion: Effect is likely an off-target action of the intact prodrug or byproduct. Check_Byproduct->Conclusion_OffTarget Yes Check_Prodrug->Conclusion_OffTarget Yes Conclusion_OnTarget Conclusion: Effect is likely on-target and mediated by Leucine. Investigate downstream signaling. Check_Prodrug->Conclusion_OnTarget No

Caption: A logical workflow for dissecting unexpected experimental results.

Key Experimental Controls to Isolate the Source of Activity

Control Experiment Purpose Interpretation
Byproduct Control Treat cells with cyclohexanecarboxylic acid alone at equimolar concentrations to the expected release from NCC-Leucine.If this control replicates the unexpected effect, the byproduct is the causative agent.
Non-Hydrolyzable Analog Synthesize or obtain an analog of NCC-Leucine where the amide bond is replaced with a non-cleavable linkage.If this analog produces the same effect, it confirms the activity is an off-target effect of the parent molecule structure.[8]
mTORC1 Inhibitor Co-treatment Co-treat cells with NCC-Leucine and an mTORC1 inhibitor like rapamycin.If rapamycin blocks the effect of NCC-Leucine, it strongly supports that the activity is mediated through the canonical Leucine-mTORC1 pathway.[9]
Q3: My compound is precipitating in the culture medium. How can I improve its solubility and stability?

Solubility is a fundamental prerequisite for bioactivity. N-acylated amino acids can have limited aqueous solubility.

Recommendations for Preparation and Storage

Parameter Recommendation Rationale
Primary Solvent Prepare a high-concentration stock solution (e.g., 10-50 mM) in Dimethyl Sulfoxide (DMSO) .DMSO is a powerful organic solvent that can dissolve most small molecules. NCC-Leucine is expected to be highly soluble in DMSO.[10]
Storage Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots.This prevents degradation from repeated freeze-thaw cycles and hydrolysis from atmospheric moisture.[10]
Working Dilution Serially dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture is <0.1% v/v .High concentrations of DMSO can be toxic to cells and act as a chemical stressor, confounding results.
Physical Stability After dilution in aqueous medium, visually inspect for precipitation. If cloudiness occurs, the concentration is above its aqueous solubility limit.Some leucine-containing formulations can form crystalline fibers over time, affecting bioavailability.[11][12] While less likely in solution, it's a factor to consider.

Section 3: Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of your findings, rigorous validation is required. Here are step-by-step guides for key validation experiments.

Protocol 1: Validating On-Target mTORC1 Activation via Western Blot

This protocol confirms that NCC-Leucine activates the downstream signaling pathway expected of L-Leucine.

  • Cell Seeding: Plate your cells (e.g., C2C12 myotubes, HEK293T) and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal mTORC1 activity, switch to a low-serum or serum-free medium for 4-6 hours prior to treatment.

  • Treatment: Prepare treatments in fresh, low-serum medium:

    • Vehicle Control (e.g., 0.1% DMSO)

    • L-Leucine (Positive Control, e.g., 500 µM)

    • NCC-Leucine (e.g., 500 µM or at a dose determined from your response curve)

    • Rapamycin (Inhibitor Control, e.g., 100 nM)

    • NCC-Leucine + Rapamycin (Co-treatment)

  • Incubation: Treat cells for a specified time (a 2-4 hour treatment is often sufficient to see mTORC1 signaling changes).

  • Lysis: Wash cells with ice-cold PBS and lyse with a suitable RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-S6 Kinase 1 (p-S6K1)

      • Total S6 Kinase 1 (t-S6K1)

      • Phospho-4E-BP1 (p-4E-BP1)

      • Total 4E-BP1 (t-4E-BP1)

      • Loading Control (e.g., GAPDH, β-Actin)

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Develop with an ECL substrate and image.

  • Analysis: Quantify band intensities. A successful on-target effect is indicated by an increase in the ratio of phosphorylated to total protein (e.g., p-S6K1/t-S6K1) with NCC-Leucine treatment, similar to the L-Leucine control, which is abrogated by co-treatment with rapamycin.[1][13]

Leucine_Signaling Leucine Intracellular L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EBP1->Protein_Synthesis de-represses Rapamycin Rapamycin Rapamycin->mTORC1 inhibits

Caption: The canonical L-Leucine signaling pathway via mTORC1.

References

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Churchill, M. J., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology, 4(1), 923. [Link]

  • Duan, Y., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1218573. [Link]

  • PubChem. (n.d.). N-Acetyl-L-leucine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Yin, Y., et al. (2014). Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes. Oxidative Medicine and Cellular Longevity, 2014, 239707. [Link]

  • An, H., & Harper, A. E. (2016). Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. The Journal of Nutrition, 146(7), 1461S–1468S. [Link]

  • Li, F., et al. (2011). Leucine facilitates the insulin-stimulated glucose uptake and insulin signaling in skeletal muscle cells: involving mTORC1 and mTORC2. Amino Acids, 40(3), 831–839. [Link]

  • Ordoubadi, M., et al. (2023). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. Pharmaceutics, 15(2), 435. [Link]

  • Ordoubadi, M., et al. (2023). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. PMC. [Link]

Sources

Technical Support Center: A Guide to the In Vivo Delivery of N-Acyl Leucine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Preamble from Your Senior Application Scientist:

Welcome, researchers. This guide is designed to serve as a dedicated resource for navigating the complexities of in vivo delivery for N-acyl leucine derivatives, with a specific focus on compounds like N-(Cyclohexylcarbonyl)leucine. While novel compounds lack extensive public data, the principles of their delivery can be robustly informed by the well-documented behavior of a close analog, N-acetyl-L-leucine (levacetylleucine). This acetylated derivative of L-leucine has undergone significant pharmacokinetic and mechanistic study, providing a valuable model for anticipating and overcoming challenges.

The core issue you will likely face is one of physicochemical properties—specifically, poor aqueous solubility, which poses a significant barrier to achieving consistent and effective in vivo exposure. This guide is structured in a question-and-answer format to directly address the practical hurdles you may encounter, from initial formulation to interpreting pharmacokinetic data. Our goal is to equip you with the foundational knowledge and troubleshooting frameworks necessary for success.

Section 1: Foundational Knowledge - Understanding Your Molecule

This section addresses the fundamental properties of N-acyl leucine derivatives and how they differ from their parent amino acid, L-leucine. Understanding these differences is the first step in designing a successful in vivo experiment.

Q1: I'm starting my first in vivo study with N-(Cyclohexylcarbonyl)leucine. What are the key physicochemical properties I should anticipate?

Answer: While specific data for N-(Cyclohexylcarbonyl)leucine requires empirical testing, we can infer its likely properties from its structure and from data on similar molecules like N-acetyl-L-leucine.

  • Poor Aqueous Solubility: L-leucine itself has limited water solubility (~24 mg/mL). The addition of a large, non-polar cyclohexylcarbonyl group significantly increases the molecule's lipophilicity (hydrophobicity). You should therefore anticipate that your compound will have very low solubility in aqueous buffers like saline or PBS. The experimental solubility of N-acetyl-L-leucine is approximately 8.1 mg/mL, and this is with a much smaller acyl group.[1] Poor solubility is a primary challenge for achieving adequate bioavailability and requires specialized formulation strategies.[2][3]

  • Chirality: The core leucine structure contains a chiral center. It is critical to work with a single, purified enantiomer (the L-form). Pharmacokinetic studies on N-acetyl-leucine have shown that the D-enantiomer interferes with the uptake of the active L-enantiomer, leading to dramatically different and potentially misleading results when a racemic mixture is used.[4][5]

  • Chemical Stability: The amide bond connecting the cyclohexylcarbonyl group to the leucine nitrogen is generally stable. However, you should assess its stability in your final formulation vehicle, especially if using extreme pH, to rule out degradation prior to administration.

Q2: How does adding an acyl group (like cyclohexylcarbonyl or acetyl) change the biological uptake compared to regular L-leucine?

Answer: This is a crucial concept. The N-acylation fundamentally alters the molecule's interaction with cellular transport machinery. This switch is key to the therapeutic potential of compounds like N-acetyl-L-leucine.

  • L-Leucine Uptake: L-leucine is transported into cells primarily by the L-type Amino Acid Transporter 1 (LAT1), which functions as an amino acid exchanger.[6]

  • N-Acyl-Leucine Uptake: Acetylation masks the positive charge of the amino group, converting the zwitterionic amino acid into an anion. This change redirects the molecule to different transporters. N-acetyl-L-leucine is taken up by monocarboxylate transporters (MCTs), specifically MCT1, and Organic Anion Transporters (OATs).[6] This new transport route bypasses the typically saturated and rate-limiting LAT1 pathway, allowing for different uptake kinetics and potentially greater intracellular accumulation.[6]

This transporter switching mechanism is the basis for N-acetyl-L-leucine's efficacy as a pro-drug of leucine in certain neurological conditions, as it provides an alternative delivery route to key cells.[6] It is highly probable that the larger N-(Cyclohexylcarbonyl)leucine will also utilize these alternative transporter systems.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Leucine L-Leucine LAT1 LAT1 Transporter Leucine->LAT1 Primary Route AcylLeucine N-Acyl-Leucine (e.g., N-Cyclohexylcarbonyl) MCT1 MCT1/OAT Transporters AcylLeucine->MCT1 Altered Route Leucine_in L-Leucine LAT1->Leucine_in AcylLeucine_in N-Acyl-Leucine MCT1->AcylLeucine_in mTORC1 mTORC1 Pathway Leucine_in->mTORC1 AcylLeucine_in->mTORC1 Metabolized to Leucine Metabolism Cellular Metabolism (e.g., Protein Synthesis) mTORC1->Metabolism G Start Start: Determine Target Concentration (mg/mL) CheckAqueous Attempt to Dissolve in Aqueous Vehicle (e.g., Saline) Start->CheckAqueous IsSoluble1 Is it fully dissolved and stable? CheckAqueous->IsSoluble1 Success Success! Proceed with Dosing. IsSoluble1->Success Yes TrypH Tier 1: Adjust pH (if molecule is ionizable) IsSoluble1->TrypH No IsSoluble2 Is it fully dissolved and stable? TrypH->IsSoluble2 IsSoluble2->Success Yes TryCosolvent Tier 2: Use Co-solvents (e.g., PEG, DMSO, Ethanol) IsSoluble2->TryCosolvent No IsSoluble3 Is it fully dissolved and stable? TryCosolvent->IsSoluble3 IsSoluble3->Success Yes TrySurfactant Tier 3: Add Surfactants (e.g., Tween 80, Kolliphor) IsSoluble3->TrySurfactant No IsSoluble4 Is it fully dissolved and stable? TrySurfactant->IsSoluble4 IsSoluble4->Success Yes TryComplex Tier 4: Use Complexing Agents (e.g., Cyclodextrins) IsSoluble4->TryComplex No Reassess Re-evaluate Dose/Compound Consider Nanomilling TryComplex->Reassess

Caption: Decision workflow for selecting an appropriate formulation strategy.

Below is a summary of common formulation strategies. Always perform a small-scale compatibility and stability test before preparing a large batch for your study.

Tier Strategy Mechanism of Action Common Vehicles Pros Cons
1pH Adjustment Increases the fraction of the ionized (more soluble) form of an acidic or basic molecule. [2]Buffers (e.g., citrate, phosphate)Simple, physiologically compatible.Only works for ionizable compounds; risk of precipitation upon injection into physiological pH.
2Co-solvents Water-miscible organic solvents that reduce the polarity of the aqueous vehicle, increasing solubility for lipophilic compounds. [2][7]10% DMSO, 40% PEG400, 50% SalineHigh solubilizing power for many compounds.Can cause toxicity, hemolysis, or pain at high concentrations. DMSO can affect biological processes.
3Surfactants Amphiphilic molecules that form micelles, encapsulating the hydrophobic drug in their core and presenting a hydrophilic exterior. [2][7]5-10% Tween® 80 or Kolliphor® EL in salineEffective at low concentrations; can improve stability.Potential for toxicity (e.g., Kolliphor EL and hypersensitivity); can alter membrane permeability.
4Complexation Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, forming inclusion complexes that enhance aqueous solubility. [3][8]20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterGenerally safe and well-tolerated; can improve bioavailability.Can be expensive; may alter drug PK by affecting free vs. bound drug concentration.

Section 3: Navigating In Vivo Studies & Pharmacokinetics

A stable formulation is only the beginning. Understanding how your compound behaves in a biological system is key to interpreting your results.

Q4: My pharmacokinetic (PK) data shows high variability between animals. What are the most common causes?

Answer: High variability is a common and frustrating problem. It obscures real effects and weakens statistical power. Here are the primary culprits:

  • Formulation Instability: This is the number one cause. If your compound is precipitating out of solution after preparation or upon injection into the body, the actual dose each animal receives will be highly variable. Always check for precipitation just before dosing.

  • Dosing Inaccuracy: Ensure your dosing technique is consistent. For oral gavage, incorrect placement can lead to deposition in the esophagus or trachea. For IV injections, ensure the full dose is administered into the vein. Use appropriate, calibrated equipment.

  • Physiological Differences: Factors like animal stress, fed vs. fasted state (especially for oral dosing), and underlying health can significantly impact drug absorption and metabolism. Standardize your procedures for housing, handling, and feeding.

  • Enantiomeric Purity: As mentioned, if you are using a racemic mixture, you are essentially dosing two different drugs. The D-enantiomer of N-acetyl-leucine inhibits the uptake of the L-enantiomer, which can introduce significant, unpredictable variability. [4]Using the pure L-enantiomer is non-negotiable for reproducible results.

Q5: What is the expected pharmacokinetic profile, and why is the L-enantiomer so critical?

Answer: We can use data from studies in mice with N-acetyl-leucine as a strong predictive model. [4][9]When administered orally as a pure L-enantiomer, it is absorbed relatively quickly. However, when the racemic mixture (DL-leucine) is given, a dramatic difference is observed.

ParameterN-acetyl-L-leucine (from DL-form)N-acetyl-D-leucine (from DL-form)Implication
Tmax (Time to Peak) ~0.25 hours~0.5 hoursBoth are absorbed quickly.
Cmax (Peak Concentration) ~25 µg/mL~150 µg/mLThe D-form reaches a much higher peak concentration. [4]
AUC (Total Exposure) ~20 hµg/mL~250 hµg/mLTotal exposure to the D-form is over 10 times higher. [4]
T½ (Half-life) ~1 hour~1 hourBoth are eliminated at a similar rate. [4][10]

(Note: Values are approximate based on 100 mg/kg oral dosing in mice and are for illustrative purposes.)[4][9]

The most plausible explanation for these stark differences is that the D-enantiomer inhibits the intestinal uptake and/or first-pass metabolism of the L-enantiomer. [4][5]This leads to lower exposure to the active L-form and a disproportionately high accumulation of the inactive D-form. This not only confounds efficacy studies but could also introduce unexpected toxicity.

Section 4: Standard Operating Protocols

Here are two starting-point protocols for common formulation types. Always perform a small-scale pilot test for solubility and stability before preparing a full batch.

Protocol 1: Preparation of a Co-Solvent Formulation (for IP/IV)

This vehicle, often referred to as "SBE-C," is a common choice for poorly soluble compounds in preclinical studies.

Materials:

  • N-(Cyclohexylcarbonyl)-L-leucine

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the required amount of N-(Cyclohexylcarbonyl)-L-leucine into a sterile glass vial.

  • Add DMSO to the vial to constitute 10% of the final desired volume (e.g., for a 1 mL final volume, add 100 µL DMSO).

  • Vortex or sonicate gently until the compound is fully dissolved. A clear solution should be formed.

  • Add PEG400 to the vial to constitute 40% of the final volume (e.g., 400 µL). Mix thoroughly.

  • Slowly add the sterile saline dropwise while vortexing to bring the solution to its final volume (e.g., 500 µL). This is a critical step. Adding the aqueous component too quickly can cause the compound to precipitate.

  • Visually inspect the final solution against a dark and light background to ensure it is clear and free of particulates.

  • This vehicle (10% DMSO / 40% PEG400 / 50% Saline) should be prepared fresh daily. Do not store.

Protocol 2: Preparation of an Oral Gavage Suspension

If a solution is not achievable, a uniform suspension can be used for oral dosing.

Materials:

  • N-(Cyclohexylcarbonyl)-L-leucine

  • Tween® 80

  • 0.5% (w/v) Methylcellulose in deionized water, sterile

Procedure:

  • Weigh the required amount of N-(Cyclohexylcarbonyl)-L-leucine. To improve particle uniformity, gently grind it in a mortar and pestle if it is crystalline.

  • In a separate sterile tube, prepare a "wetting agent" by mixing one part Tween® 80 with four parts of the 0.5% methylcellulose solution.

  • Add a small amount of the wetting agent to the powdered compound and triturate to form a smooth, uniform paste. This ensures all particles are coated with the surfactant.

  • Gradually add the remaining 0.5% methylcellulose solution in small portions while continuously stirring or vortexing until the final desired volume and concentration are reached.

  • Maintain constant stirring (e.g., with a magnetic stir bar) while drawing up each dose to ensure a homogenous suspension is administered to every animal.

References

  • Jadhav, M. et al. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Kumar, S. & Singh, R. (2022). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Sharma, D. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • Singh, A. et al. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation. Available at: [Link]

  • Churchill, E. et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports. Available at: [Link]

  • Medscape. (n.d.). Aqneursa (levacetylleucine) dosing, indications, interactions, adverse effects, and more. Medscape Drug Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem Compound Database. Available at: [Link]

  • Kade, A. et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its Therapeutic Implications. Inno Pharmchem. Available at: [Link]

  • Atherton, P.J. et al. (2023). A focus on leucine in the nutritional regulation of human skeletal muscle metabolism in ageing, exercise and unloading states. Clinical Nutrition. Available at: [Link]

  • An, H. et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science. Available at: [Link]

Sources

Validation & Comparative

Introduction: Unveiling the Cellular Impact of Leucine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on comparing the cellular activity of N-(Cyclohexylcarbonyl)leucine against its parent compound, L-leucine.

L-leucine, an essential branched-chain amino acid (BCAA), is a critical regulator of cellular metabolism and growth, primarily through its potent activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. This pathway is a central controller of cell proliferation, protein synthesis, and autophagy, making it a key target in various physiological and pathological states, including cancer and metabolic disorders. The modification of L-leucine's structure, such as the addition of a cyclohexylcarbonyl group to its alpha-amino group to form N-(Cyclohexylcarbonyl)leucine, presents an intriguing question: how does this chemical alteration affect its biological activity?

This guide provides a comprehensive framework for comparing the cellular activity of N-(Cyclohexylcarbonyl)leucine against its parent compound, L-leucine. We will delve into the underlying signaling mechanisms, provide detailed experimental protocols for a head-to-head comparison, and offer insights into the interpretation of potential outcomes. This document is designed for researchers aiming to characterize novel amino acid derivatives and understand their potential as modulators of cellular signaling.

The Central Role of L-Leucine in mTORC1 Signaling

L-leucine acts as a primary signal of amino acid sufficiency, directly leading to the activation of mTORC1. The canonical pathway involves the Sestrin and GATOR protein complexes, which ultimately control the localization and activation of mTORC1 at the lysosomal surface. Upon activation, mTORC1 phosphorylates several downstream targets, including p70 S6 Kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm L-Leucine L-Leucine Sestrin2 Sestrin2 L-Leucine->Sestrin2 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GTPases Rag_GTPases GATOR1->Rag_GTPases Inactivates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome (Activation) S6K S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein_Synthesis S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Caption: L-Leucine-mediated activation of the mTORC1 signaling pathway.

N-(Cyclohexylcarbonyl)leucine: A Structural Hypothesis

The addition of a bulky, hydrophobic cyclohexylcarbonyl group to the amino group of leucine could have several consequences:

  • Altered Cell Permeability: The increased lipophilicity may enhance or alter the mechanism of its transport across the cell membrane.

  • Modified Target Engagement: The modification could sterically hinder or enhance its binding to upstream regulators of mTORC1, such as Sestrin2.

  • Prodrug Potential: The linkage could be labile, allowing for the intracellular release of L-leucine, potentially leading to a more sustained activation of downstream signaling.

  • Novel Activities: The derivative may interact with entirely different cellular targets, leading to non-canonical activities.

A systematic experimental comparison is essential to elucidate the functional consequences of this structural change.

Experimental Workflow for Comparative Analysis

The following workflow provides a robust framework for comparing the cellular activities of N-(Cyclohexylcarbonyl)leucine and L-leucine.

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cellular Assays cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Culture Select and Culture Appropriate Cell Line (e.g., HEK293T, C2C12) Compound_Prep Prepare Stock Solutions of L-Leucine and N-(Cyclohexylcarbonyl)leucine Dose_Response Dose-Response Assay (e.g., 0-1000 µM) Compound_Prep->Dose_Response Time_Course Time-Course Assay (e.g., 0-24 hours) Dose_Response->Time_Course Western_Blot Western Blot for p-S6K, p-4E-BP1 Time_Course->Western_Blot Viability_Assay Cell Viability/Proliferation (MTT, Resazurin) Time_Course->Viability_Assay Quantification Densitometry of Western Blots Absorbance/Fluorescence Readings Western_Blot->Quantification Viability_Assay->Quantification Comparison Compare EC50 values, Maximal Activation, and Effects on Cell Growth Quantification->Comparison Conclusion Draw Conclusions on Relative Potency and Efficacy Comparison->Conclusion

Caption: A streamlined workflow for comparing the cellular effects of the two compounds.

Detailed Experimental Protocols

Protocol 1: Assessment of mTORC1 Signaling by Western Blot

This protocol details the steps to measure the phosphorylation of S6K and 4E-BP1, key downstream effectors of mTORC1.

1. Cell Culture and Amino Acid Starvation:

  • Plate cells (e.g., HEK293T, MCF7, or C2C12) in complete medium and allow them to reach 70-80% confluency.

  • To establish a baseline, gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Incubate the cells in an amino acid-free medium (e.g., DMEM without amino acids) supplemented with 10% dialyzed fetal bovine serum for 1-2 hours. This synchronizes the cells in a low mTORC1 activity state.

2. Compound Treatment:

  • Prepare a range of concentrations for both L-leucine and N-(Cyclohexylcarbonyl)leucine (e.g., 0, 10, 50, 100, 250, 500 µM) in the amino acid-free medium.

  • Remove the starvation medium and add the media containing the respective compounds.

  • Incubate for a predetermined time (e.g., 30-60 minutes for acute signaling).

3. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold DPBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Phospho-p70 S6 Kinase (Thr389)
    • Total p70 S6 Kinase
    • Phospho-4E-BP1 (Thr37/46)
    • Total 4E-BP1
    • A loading control (e.g., β-Actin or GAPDH)
  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using software like ImageJ.

  • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

  • Plot the normalized data as a function of compound concentration to determine the dose-response relationship.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the long-term effects of the compounds on cell metabolic activity and proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

2. Compound Treatment:

  • Replace the medium with fresh complete medium containing various concentrations of L-leucine or N-(Cyclohexylcarbonyl)leucine.

  • Include a vehicle control (e.g., DMSO if used for solubilization) and an untreated control.

  • Incubate for 24, 48, or 72 hours.

3. MTT Assay:

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from a blank well.

  • Express the data as a percentage of the untreated control.

  • Plot the cell viability against the compound concentration to assess the impact on cell proliferation.

Interpreting the Comparative Data

The results from these experiments will allow for a direct comparison of the two compounds.

Parameter L-Leucine (Expected Outcome) Possible Outcomes for N-(Cyclohexylcarbonyl)leucine Interpretation
EC50 for S6K/4E-BP1 Phosphorylation Potent activator with a low micromolar EC50.Lower EC50: More potent activator. Higher EC50: Less potent activator. No activation: Inactive or an antagonist.Indicates the relative potency in activating the mTORC1 pathway.
Maximal Activation (Emax) High level of S6K/4E-BP1 phosphorylation.Similar Emax: Acts as a full agonist. Lower Emax: Acts as a partial agonist.Reflects the efficacy of the compound in stimulating the pathway.
Time to Peak Activation Rapid activation (within 30-60 minutes).Slower onset: May require intracellular processing (e.g., cleavage of the cyclohexylcarbonyl group). Sustained activation: May have improved stability or cellular retention.Provides insights into the compound's pharmacokinetics at the cellular level.
Effect on Cell Proliferation May promote proliferation in nutrient-limited conditions.Increased proliferation: Potent growth promoter. Decreased proliferation: May have off-target cytotoxic effects.Reveals the long-term functional consequences of pathway modulation.

Conclusion

This guide provides a robust scientific framework for the head-to-head comparison of N-(Cyclohexylcarbonyl)leucine and its parent compound, L-leucine. By systematically evaluating their impact on the canonical mTORC1 signaling pathway and overall cell viability, researchers can elucidate the functional consequences of this specific chemical modification. The provided protocols are designed to be self-validating and grounded in established methodologies, ensuring the generation of reliable and interpretable data. This approach not only allows for the characterization of a novel compound but also deepens our understanding of the structure-activity relationships that govern the biological activity of essential amino acids and their derivatives.

References

  • Title: The Regulation of mTORC1 by Amino Acids Source: Annual Review of Biochemistry URL: [Link]

  • Title: Leucine-Enriched Essential Amino Acid Supplementation During Bed Rest Source: Clinical Nutrition URL: [Link]

  • Title: Sestrin2 is a leucine sensor for the mTORC1 pathway Source: Science URL: [Link]

  • Title: GATOR1 is a negative regulator of the Rag-Ragulator complex and mTORC1 signaling Source: Molecular Cell URL: [Link]

  • Title: mTORC1 and protein synthesis in cancer Source: Nature Reviews Cancer URL: [Link]

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of N-(Cyclohexylcarbonyl)leucine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of N-(Cyclohexylcarbonyl)leucine. As a synthetic amino acid derivative, the absence of comprehensive, publicly available hazard data necessitates a cautious approach. This guide is founded on the precautionary principle, treating the compound as hazardous chemical waste to ensure the highest level of safety and regulatory compliance for laboratory personnel and the environment.

Hazard Assessment and Characterization

This proactive characterization is the first and most critical step in proper waste management, directly informing all subsequent handling, segregation, and disposal decisions.[2] The U.S. Environmental Protection Agency (EPA) mandates that all waste generators must determine if their waste is hazardous.[3][4]

Table 1: Inferred Hazard Profile for N-(Cyclohexylcarbonyl)leucine

Hazard CategoryInferred RiskRecommended Precaution
Acute Toxicity Potential skin, eye, and respiratory irritant[1][5].Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
Chronic Toxicity Suspected reproductive toxicity based on surrogate data[1].Minimize exposure. Implement strict handling protocols and ensure all personnel are aware of potential long-term health effects.
Reactivity Stable under normal conditions[6]. Incompatible with strong oxidizing agents[1][6].Segregate from incompatible chemicals, particularly oxidizing agents, to prevent hazardous reactions[7].
Environmental Ecological information is limited. Prevent release into the environment[8][9].Do not dispose of down the drain or in regular trash[10][11].

Regulatory Framework: The RCRA "Cradle-to-Grave" System

All chemical waste disposal in the United States is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[12] RCRA establishes a "cradle-to-grave" management system, meaning the waste generator is responsible for the hazardous waste from its creation to its final, environmentally sound disposal.[4]

Laboratories are typically classified based on the quantity of hazardous waste they generate per month:[13][14]

  • Very Small Quantity Generators (VSQGs)

  • Small Quantity Generators (SQGs)

  • Large Quantity Generators (LQGs)

It is imperative that your institution understands its generator status, as this dictates specific requirements for accumulation time, container management, and reporting.[3]

Standard Operating Protocol for Disposal

This protocol outlines the mandatory steps for safely disposing of N-(Cyclohexylcarbonyl)leucine waste, including pure solid compound, contaminated labware, and solutions.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Nitrile gloves (inspect for integrity before use).

  • Safety glasses or goggles.

  • A buttoned lab coat.

Step 2: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions.[2][7]

  • Solid Waste: Collect pure N-(Cyclohexylcarbonyl)leucine and any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels) in a designated hazardous waste container. Classify this as non-halogenated organic solid waste .

  • Liquid Waste: If N-(Cyclohexylcarbonyl)leucine is in solution, it must be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Sharps Waste: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Empty Containers: An empty container that held N-(Cyclohexylcarbonyl)leucine must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[11] Only then can the container be disposed of as non-hazardous waste or reused.

Step 3: Waste Containerization and Labeling

All hazardous waste must be collected in appropriate containers.[12]

  • Container Integrity: Use containers that are chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.[11][12] The container must be kept closed except when actively adding waste.[7][11]

  • Labeling: The EPA's Hazardous Waste Program requires specific labeling elements.[12] Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "N-(Cyclohexylcarbonyl)leucine" . Do not use abbreviations or chemical formulas.[7]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7]

    • The date when the container first received waste (accumulation start date).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[7][12]

  • Location: The SAA can be a designated area on a benchtop or within a chemical fume hood.[7]

  • Inspections: SAAs must be inspected weekly for leaks and proper labeling.[7]

  • Capacity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11] Once a container is full, it must be dated and moved to the central storage area within three days.[7]

Step 5: Final Disposal via Authorized Channels

Under no circumstances should N-(Cyclohexylcarbonyl)leucine or its containers be disposed of in the regular trash or poured down the drain.[10][11]

  • Contact EHS: Arrange for pickup of the full, properly labeled waste container through your institution's EHS office.

  • Licensed Disposal Vendor: The waste will be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration.[2][4] This ensures compliance with all federal and local regulations.

Spill and Decontamination Protocol

In the event of a small spill of solid N-(Cyclohexylcarbonyl)leucine:

  • Ensure the area is well-ventilated.

  • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1][8]

  • Carefully sweep the material into a designated hazardous waste container.[8]

  • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(Cyclohexylcarbonyl)leucine waste.

G A Waste Generation (N-(Cyclohexylcarbonyl)leucine) B Characterize as Hazardous Waste A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste Stream C->D E Solid Waste (Pure compound, contaminated solids) D->E Solid F Liquid Waste (Solutions, rinsate) D->F Liquid G Empty Container D->G Container H Place in Labeled 'Hazardous Waste' Container (Solid, Non-Halogenated) E->H I Place in Labeled 'Hazardous Waste' Container (Liquid, Non-Halogenated) F->I J Triple Rinse with Solvent G->J M Store in Satellite Accumulation Area (SAA) H->M I->M K Collect Rinsate as Hazardous Liquid Waste J->K L Dispose of Container as Non-Hazardous J->L K->I N Contact EHS for Pickup and Disposal by Licensed Vendor M->N

Caption: Decision workflow for N-(Cyclohexylcarbonyl)leucine waste management.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet: N-Benzyloxycarbonyl-L-leucine.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Generic Safety Data Sheet. (n.d.). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, November 19). Safety Data Sheet: L-Norleucine.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-Leucine.
  • Cellseco. (2012, January 28). Material Safety Data Sheet: L-Leucine.
  • AAPPTec, LLC. (2020, August 11). Safety Data Sheet: Fmoc-Cycloleucine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.